molecular formula C18H16FN5O2 B15607028 Myosin modulator 2

Myosin modulator 2

Cat. No.: B15607028
M. Wt: 353.3 g/mol
InChI Key: CANJMVGGKJBLLC-NSHDSACASA-N
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Description

Myosin modulator 2 is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(1S)-1-(5-cyano-2-pyridinyl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1

InChI Key

CANJMVGGKJBLLC-NSHDSACASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulators represent a novel class of therapeutics that directly target the molecular motor of the cardiac sarcomere, β-cardiac myosin heavy chain (MYH7), to either inhibit or activate contractility.[1] This direct biomechanical approach offers a distinct advantage over traditional heart failure medications that often rely on indirect mechanisms involving calcium signaling or neurohormonal pathways.[2] This guide provides a detailed technical overview of the core mechanisms of action for the two primary classes of myosin modulators: inhibitors (e.g., mavacamten (B608862), aficamten) and activators (e.g., omecamtiv mecarbil, danicamtiv).

Core Mechanism of Action: Modulating the Myosin-Actin Cross-Bridge Cycle

The fundamental mechanism of myosin modulators lies in their ability to allosterically regulate the enzymatic and mechanical cycle of myosin, which converts the chemical energy from ATP hydrolysis into the mechanical force of muscle contraction.[1][3] This cycle involves a series of conformational changes in the myosin head as it interacts with actin. Myosin modulators bind to a specific allosteric pocket on the myosin heavy chain, influencing key transitions within this cycle.[4][5]

Myosin Inhibitors: Reducing Hypercontractility

Myosin inhibitors, such as mavacamten and aficamten (B8198243), are designed to address conditions of hypercontractility, most notably hypertrophic cardiomyopathy (HCM).[6][7] Their primary mechanism involves reducing the number of available force-producing myosin heads.[8]

This is achieved through two main actions:

  • Stabilization of the Super-Relaxed State (SRX): Myosin heads can exist in an energy-sparing, "super-relaxed" state where they are sequestered and unable to interact with actin.[9] Mavacamten has been shown to shift the equilibrium towards this SRX state, effectively reducing the pool of active myosin heads.[9][10]

  • Inhibition of the ATPase Cycle: These inhibitors directly slow down key steps in the myosin ATPase cycle. Specifically, they inhibit the rate of phosphate (B84403) release from the myosin active site.[4][11] Since phosphate release is a critical step for the transition of myosin from a weak actin-binding state to a strong, force-producing state, its inhibition reduces the formation of force-generating cross-bridges.[4][11] Mavacamten also decreases the rate of myosin binding to actin in the ADP-bound state and the rate of ADP release from myosin alone.[11]

The overall effect is a decrease in the number of actin-myosin cross-bridges formed per unit of time, leading to reduced sarcomere power, normalized contractility, and improved diastolic function.[7][8]

Myosin Activators: Enhancing Contractility

Myosin activators, including omecamtiv mecarbil and danicamtiv, are developed for conditions of hypocontractility, such as heart failure with reduced ejection fraction (HFrEF).[12][13] These molecules aim to increase the efficiency of the contractile process without increasing myocardial oxygen consumption.[12]

Their mechanism is centered on increasing the number and/or duration of force-producing cross-bridges:

  • Accelerating the Rate-Limiting Step: Omecamtiv mecarbil accelerates the transition of the actin-myosin complex from a weakly bound to a strongly bound state by increasing the rate of phosphate release.[3]

  • Prolonging the Power Stroke: These activators increase the duration of the force-producing state. Danicamtiv, for instance, achieves this by reducing the rate of ADP release from myosin, which prolongs the time myosin remains strongly bound to actin.[14][15] This increased "duty ratio" (the proportion of the cycle that myosin is in a force-producing state) results in a more sustained contraction.

  • Recruitment of Myosin Heads: Danicamtiv has also been shown to promote a structural shift in the thick filament that favors the "ON" state, making more myosin heads available to interact with actin.[14][15]

The net result is an increase in the number of myosin heads actively engaged with actin at any given time, leading to enhanced systolic function and improved cardiac output without significantly altering intracellular calcium levels.[3][13]

Quantitative Data

The following tables summarize key quantitative data for prominent myosin modulators.

Table 1: Myosin Inhibitors - Quantitative Data
CompoundTargetAssayParameterValueSpeciesReference
Mavacamtenβ-cardiac myosinActomyosin ATPaseIC500.473 µMBovine Cardiac[11]
Mavacamtenβ-cardiac myosinActomyosin ATPaseIC500.727 µMHuman Cardiac[11]
MavacamtenFast skeletal myosinActomyosin ATPaseIC505.852 µMRabbit[11]
MavacamtenSmooth muscle myosinActomyosin ATPaseIC50>50 µMChicken Gizzard[11]
Mavacamtenβ-cardiac myosin S1Phosphate ReleaseIC501.78 µMHuman[11]
AficamtenCardiac MyosinATPase Activity-Potent Inhibition-[4]
Table 2: Myosin Activators - Quantitative Data
CompoundTargetAssayParameterEffectConcentrationSpeciesReference
Omecamtiv mecarbilCardiac MyosinCardiomyocyte ContractionSystolic Peak Sarcomere LengthDecrease0.03 - 1 µMCanine[16]
Omecamtiv mecarbilCardiac MyosinCardiomyocyte ContractionContraction TimeProlongation0.03 - 1 µMCanine[16]
DanicamtivCardiac MyosinMyofibril KineticsRate of Cross-Bridge DetachmentDecrease--[15]
DanicamtivCardiac MyosinHMM ATPaseATP TurnoverDecrease--[15]

Experimental Protocols

Steady-State Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a direct measure of the modulator's effect on the enzymatic activity of the motor protein.

Methodology:

  • Protein Preparation: Purify myosin S1 subfragment and actin from cardiac muscle tissue.[17]

  • Reconstituted Sarcomere: Prepare a reconstituted sarcomere system by combining myosin S1 with regulated thin filaments (actin, troponin, and tropomyosin).[17]

  • Enzymatically Coupled Assay: The steady-state ATPase activity is measured using an NADH-coupled assay. The ADP produced by myosin is re-phosphorylated to ATP by pyruvate (B1213749) kinase, which converts phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.[17][18]

  • Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a plate reader.[17]

  • Analysis: The ATPase activity is calculated from the rate of absorbance change. To determine the IC50 or EC50 of a modulator, the assay is performed with a range of compound concentrations, and the data are fitted to a dose-response curve.

In Vitro Motility Assay

This assay directly visualizes the effect of a modulator on the ability of myosin to move actin filaments, providing a measure of the speed and nature of the motor function.

Methodology:

  • Flow Cell Preparation: Create a flow cell by affixing a nitrocellulose-coated coverslip to a glass slide.[19][20]

  • Myosin Coating: Introduce a solution of myosin into the flow cell. The myosin adheres to the nitrocellulose surface.[19]

  • Actin Labeling and Introduction: Label actin filaments with a fluorescent probe (e.g., rhodamine-phalloidin). Introduce the fluorescently labeled actin filaments into the flow cell along with ATP and the myosin modulator at the desired concentration.[21]

  • Visualization: Observe the movement of the actin filaments over the myosin-coated surface using a fluorescence microscope equipped with a sensitive camera (e.g., TIRF microscopy).[20][22]

  • Data Analysis: Track the movement of individual actin filaments using specialized software to determine their velocity.[22] Compare the velocities in the presence and absence of the modulator to quantify its effect.

Single-Molecule Kinetic Analysis (Optical Tweezers)

This advanced technique allows for the direct measurement of the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament, providing high-resolution data on the effects of a modulator.

Methodology:

  • Three-Bead Assay Setup: Create a "dumbbell" by trapping two beads with optical tweezers and suspending an actin filament between them. A third, larger bead coated with a sparse concentration of myosin is positioned on the surface below.[23]

  • Detecting Single-Molecule Interactions: Lower the actin dumbbell onto the myosin-coated bead. Binding of a single myosin head to the actin filament will cause a displacement of the dumbbell, which is detected by the optical trap.[23]

  • Data Acquisition: Record the displacement and force data from the optical tweezers during the binding events.

  • Analysis:

    • Attachment Lifetime (ton): The duration of the binding event provides information on the kinetics of the cross-bridge cycle.[18]

    • Stroke Size: The magnitude of the displacement reveals the size of the myosin power stroke.[18]

    • Force Dependence: By applying a load with the optical tweezers, the force-dependent kinetics of the myosin motor can be investigated.[23]

    • The effect of a myosin modulator is determined by comparing these parameters in its presence and absence.

Visualizations

Signaling Pathways and Experimental Workflows

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_inhibitors Myosin Inhibitors (e.g., Mavacamten) cluster_activators Myosin Activators (e.g., Omecamtiv) M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly Bound, Post-powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) Inhibitor Mavacamten/ Aficamten Inhibitor->M_ADP_Pi Inhibits Pi Release SRX Super-Relaxed State (SRX) Inhibitor->SRX Stabilizes Activator Omecamtiv/ Danicamtiv Activator->AM_ADP_Pi Accelerates Pi Release Activator->AM_ADP Slows ADP Release

Caption: Myosin ATPase cycle and points of modulation by inhibitors and activators.

Experimental_Workflow cluster_level1 Level 1: Biochemical Assays cluster_level2 Level 2: In Vitro Functional Assays cluster_level3 Level 3: Single-Molecule Mechanics ATPase Steady-State ATPase Assay ATPase_outcome Determine IC50/EC50 (Effect on enzymatic activity) ATPase->ATPase_outcome Motility In Vitro Motility Assay Motility_outcome Measure Actin Velocity (Effect on motor function) Motility->Motility_outcome Optical_Trap Single-Molecule Optical Tweezers Optical_Trap_outcome Measure ton, Stroke Size, Force (Detailed kinetics and mechanics) Optical_Trap->Optical_Trap_outcome

Caption: Hierarchical workflow for characterizing myosin modulator mechanism of action.

References

The Discovery of Myosin Modulator 2 (Compound B172): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulators are a class of small molecules that directly target the cardiac myosin motor protein, offering a novel therapeutic approach for heart diseases characterized by either hyper- or hypocontractility. Compound B172, a potent Myosin Modulator 2, has emerged from a dedicated discovery program aimed at identifying novel agents for conditions such as hypertrophic cardiomyopathy (HCM). This technical guide provides an in-depth overview of the discovery of Compound B172, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Core Discovery Data

The discovery of Compound B172 is rooted in a systematic screening and optimization process, beginning with a high-throughput screen to identify inhibitors of myosin ATPase. The compound belongs to a class of 1,4-dihydroquinazolinone derivatives, which were investigated for their potential to modulate cardiac contractility.

Quantitative Data Summary

The following table summarizes the in vitro potency of Compound B172 against myosin ATPase from different species and muscle types, providing a comparative view of its activity.

CompoundTarget EnzymeAssay ConditionIC25 (μM)[1]
B172 Rabbit Psoas Myosin ATPaseIn vitro2.013
B172 Porcine Atria Myosin ATPaseIn vitro2.94
B172 Porcine Ventricle Myosin ATPaseIn vitro20.93

IC25: The concentration of the compound that produces 25% inhibition of the enzyme activity.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of Compound B172.

Myosin ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds on the enzymatic function of myosin.

Objective: To quantify the inhibition of myosin ATPase activity by Compound B172.

Materials:

  • Purified myosin (e.g., from rabbit psoas, porcine atria, porcine ventricle)

  • Actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Compound B172 stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. A dilution series of Compound B172 is made in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, actin, and varying concentrations of Compound B172. Include a vehicle control (DMSO without the compound).

  • Enzyme Addition: Initiate the reaction by adding the purified myosin to each well.

  • ATP Addition: Start the ATPase reaction by adding a saturating concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • Stopping the Reaction and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green) using a microplate reader.

  • Data Analysis: Calculate the rate of Pi release for each concentration of Compound B172. Plot the percentage of inhibition against the compound concentration to determine the IC25 value.

In Vivo Assessment of Cardiac Function in Rats

Preclinical evaluation in animal models is crucial to understand the physiological effects of a new compound.

Objective: To assess the effect of Compound B172 on systolic cardiac performance in a rat model.

Animal Model: Male Sprague Dawley rats.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Compound B172 is formulated in a suitable vehicle and administered to the rats (e.g., via oral gavage or intravenous infusion). A control group receives the vehicle only.

  • Echocardiography: At specified time points after compound administration, transthoracic echocardiography is performed on anesthetized rats to assess cardiac function.

  • Data Acquisition: Key parameters of systolic function are measured, including:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Stroke Volume (SV)

    • Cardiac Output (CO)

  • Data Analysis: The changes in these parameters in the treated group are compared to the control group to determine the effect of Compound B172 on systolic cardiac performance.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the discovery of Compound B172.

G cluster_0 Drug Discovery Workflow High-Throughput Screen High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification Myosin ATPase Assay Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Preclinical Development Preclinical Development Lead Optimization->Preclinical Development In vivo Efficacy & Safety Compound B172 Compound B172 Preclinical Development->Compound B172 G cluster_1 Myosin ATPase Cycle & Inhibition Myosin Myosin Myosin-ATP Myosin-ATP Myosin->Myosin-ATP ATP Binding Myosin-ADP-Pi Myosin-ADP-Pi Myosin-ATP->Myosin-ADP-Pi ATP Hydrolysis Acto-Myosin-ADP-Pi Acto-Myosin-ADP-Pi Myosin-ADP-Pi->Acto-Myosin-ADP-Pi + Actin Myosin-ADP Myosin-ADP Actin Actin Acto-Myosin-ADP Acto-Myosin-ADP Acto-Myosin-ADP-Pi->Acto-Myosin-ADP Pi Release (Power Stroke) Acto-Myosin Acto-Myosin Acto-Myosin-ADP->Acto-Myosin ADP Release Acto-Myosin->Myosin ATP Binding (Detachment) Compound B172 Compound B172 Compound B172->Myosin-ADP-Pi Inhibition

References

An In-depth Technical Guide to Myosin Modulator 2 and Cardiac Myosin ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cardiac myosin motor is the fundamental driver of cardiac muscle contraction, hydrolyzing ATP to generate the force required for pumping blood. Dysregulation of this motor is a key factor in the pathophysiology of various cardiomyopathies. Small molecule modulators of cardiac myosin have emerged as a promising therapeutic class, with the ability to either enhance or inhibit contractility. This technical guide focuses on Myosin Modulator 2, a novel inhibitor of cardiac myosin ATPase, providing a comprehensive overview of its mechanism of action, available quantitative data, and the experimental protocols essential for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease.

Introduction to Cardiac Myosin and its Regulation

Cardiac muscle contraction is a finely tuned process initiated by the electrical stimulation of cardiomyocytes. This leads to an increase in intracellular calcium, which binds to the troponin complex on the thin filament, causing a conformational change that exposes myosin-binding sites on actin.[1] The cardiac myosin, a hexameric protein complex, then cyclically interacts with actin in an ATP-dependent manner to generate force and shorten the sarcomere, the basic contractile unit of the muscle.

The core of this process is the myosin ATPase cycle, a series of biochemical events that couple ATP hydrolysis to mechanical work. Key steps in this cycle include ATP binding to the myosin head, which causes its detachment from actin, followed by ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi). The myosin head then rebinds to actin and releases Pi, triggering the "power stroke" that generates force. Finally, ADP is released, and the cycle can begin anew. The rate of this cycle, and thus the force and velocity of muscle contraction, is tightly regulated by factors including intracellular calcium concentration and the intrinsic properties of the myosin motor itself.

Myosin modulators are small molecules that directly bind to cardiac myosin and alter its enzymatic activity. These can be broadly categorized as activators, which increase myosin ATPase activity and contractility, or inhibitors, which have the opposite effect. Myosin inhibitors, such as this compound, represent a therapeutic strategy for conditions characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM).

Signaling Pathways in Cardiac Muscle Contraction

The regulation of cardiac muscle contraction is a complex interplay of signaling pathways that converge on the myofilaments. The primary signaling event is the influx of calcium ions, which triggers a cascade of protein-protein interactions leading to force production.

Cardiac Muscle Contraction Signaling Pathway AP Action Potential Ca_Channel L-type Ca2+ Channel AP->Ca_Channel Depolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx RyR Ryanodine Receptor Ca_Influx->RyR Triggers SR Sarcoplasmic Reticulum SR->RyR CICR Ca2+-Induced Ca2+ Release RyR->CICR TroponinC Troponin C CICR->TroponinC Ca2+ Binds Tropomyosin Tropomyosin Shift TroponinC->Tropomyosin Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites CrossBridge Cross-Bridge Cycling Actin->CrossBridge Myosin Myosin Head Myosin->CrossBridge Contraction Muscle Contraction CrossBridge->Contraction Generates Force MyosinMod2 This compound MyosinMod2->Myosin Inhibits ATPase Activity Myosin ATPase Cycle Inhibition Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Strongly bound - Force) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding MyosinMod2 This compound MyosinMod2->Myosin_ADP_Pi Stabilizes SRX state (Inhibits transition to actin-bound state) ATPase Assay Workflow PrepareReagents Prepare Reagents (Myosin, Actin, ATP, Buffer, Inhibitor) PlateSetup Set up 96-well Plate (Buffer, Actin, Inhibitor dilutions) PrepareReagents->PlateSetup InitiateReaction Initiate Reaction (Add Myosin) PlateSetup->InitiateReaction Incubate Incubate (Constant Temperature) InitiateReaction->Incubate StopAndDevelop Stop Reaction & Develop Color (Add Malachite Green) Incubate->StopAndDevelop MeasureAbsorbance Measure Absorbance (Plate Reader) StopAndDevelop->MeasureAbsorbance DataAnalysis Data Analysis (Calculate IC50) MeasureAbsorbance->DataAnalysis

References

The Biological Function of Myosin Light Chain 2 in Cardiac Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Regulatory Light Chain 2 (MYL2), also known as the ventricular/cardiac muscle isoform (MLC-2v), is a critical modulator of cardiac muscle contraction and is integral to the proper function of the heart. This 19-kDa sarcomeric protein, belonging to the EF-hand calcium-binding protein superfamily, directly interacts with the neck region of the myosin heavy chain to regulate myosin's motor activity.[1][2] Its function is primarily modulated through phosphorylation, which fine-tunes cardiac contractility, cross-bridge cycling kinetics, and myofilament calcium sensitivity.[1] Dysregulation of MYL2, often due to genetic mutations, is directly implicated in the pathogenesis of various cardiomyopathies, including hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM), making it a significant target for therapeutic intervention.[3][4] This guide provides an in-depth overview of the biological function of MYL2 in cardiac muscle, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Core Biological Function of MYL2 in Cardiac Muscle

MYL2 is a pivotal component of the thick filament in the cardiac sarcomere, the fundamental contractile unit of the heart muscle. It is one of two light chains that, along with the two heavy chains, form the hexameric myosin molecule.[5] The primary role of MYL2 is to modulate the mechanoenzymatic activity of myosin, thereby influencing the force and velocity of cardiac muscle contraction.

The function of MYL2 is intricately linked to its phosphorylation state. In human cardiac muscle, the phosphorylation of a specific serine residue (Ser15) by cardiac myosin light chain kinase (cMLCK) is a key regulatory mechanism.[1][2] This phosphorylation event leads to a conformational change in the myosin head, which has several downstream effects:

  • Increased Myofilament Ca2+ Sensitivity: Phosphorylated MYL2 enhances the sensitivity of the myofilaments to calcium, meaning that less calcium is required to initiate contraction.[6][7]

  • Altered Cross-Bridge Cycling Kinetics: Phosphorylation slows down the rate at which myosin heads detach from actin, prolonging the duty cycle (the proportion of the ATPase cycle where myosin is strongly bound to actin). This leads to an accumulation of force-producing cross-bridges.

  • Increased Myosin Lever Arm Stiffness: The phosphorylation of MYL2 is thought to increase the stiffness of the myosin lever arm, contributing to enhanced force production.[6][8]

This modulation of myosin function by MYL2 phosphorylation allows for a fine-tuning of cardiac output in response to physiological demands. A transmural gradient of MYL2 phosphorylation exists across the heart wall, which is crucial for normal cardiac torsion and function.[1][9]

Quantitative Data on MYL2 Function and Dysfunction

The impact of MYL2 on cardiac muscle function has been quantified through numerous studies, particularly those investigating the effects of disease-causing mutations. The following tables summarize key findings from studies on specific MYL2 mutations.

Table 1: Effects of the MYL2 D94A Mutation (Associated with Dilated Cardiomyopathy)
ParameterWild-Type (WT)D94A MutantPercentage ChangeReference
Actin-Activated Myosin ATPase Activity (Vmax) 0.19 ± 0.01 s⁻¹0.26 ± 0.01 s⁻¹+36.8%[6][10]
Maximal Contractile Force (Skinned Papillary Muscle) Normalized to 100%Slightly Reduced-[6][10]
Ca2+ Sensitivity of Force (pCa50) No significant changeNo significant change-[6][10]
Myofibrillar ATPase-pCa Relationship No significant changeNo significant change-[6][10]
Binding of RLC to Myosin Heavy Chain NormalImpaired-[6][10]
Table 2: Effects of the MYL2 IVS6-1 Mutation (Associated with Infantile Cardioskeletal Myopathy)
ParameterWild-Type (WT)IVS6-1 MutantPercentage ChangeReference
Actin-Activated Myosin ATPase Activity (Vmax) 0.176 ± 0.010 s⁻¹0.108 ± 0.007 s⁻¹-38.6%[4][11]
Maximal Contractile Force (Skinned Papillary Muscle) 14.8 ± 1.1 mN/mm²8.9 ± 0.9 mN/mm²-39.9%[4][11]
Ca2+ Sensitivity of Force (pCa50) 5.51 ± 0.025.61 ± 0.03Increased Sensitivity[4][11]
Binding of RLC to Myosin Heavy Chain NormalDecreased-[11]
Rate of ATP-induced Acto-Myosin Dissociation NormalSlower-[4]

Signaling and Functional Pathways

The regulation of cardiac contraction by MYL2 is a complex process involving multiple signaling pathways and intricate molecular interactions. The following diagrams illustrate these key relationships.

MYL2_Phosphorylation_Pathway cluster_effect Functional Effects Beta_Adrenergic β-Adrenergic Stimulation Ca_Influx Increased Intracellular [Ca²⁺] Beta_Adrenergic->Ca_Influx triggers Calmodulin Calmodulin Ca_Influx->Calmodulin activates cMLCK Cardiac Myosin Light Chain Kinase (cMLCK) MYL2 MYL2 (Dephosphorylated) cMLCK->MYL2 phosphorylates Calmodulin->cMLCK activates MLCP Myosin Light Chain Phosphatase (MLCP) pMYL2 p-MYL2 (Phosphorylated at Ser15) MLCP->pMYL2 dephosphorylates Contractility Increased Cardiac Contractility pMYL2->Contractility leads to

MYL2 Phosphorylation Signaling Pathway.

Myosin_Cross_Bridge_Cycle Rigor Rigor State (Myosin-Actin) ATP_Binding ATP Binding Rigor->ATP_Binding Post_Rigor Post-Rigor (Myosin-ATP) ATP_Hydrolysis ATP Hydrolysis Post_Rigor->ATP_Hydrolysis Pre_Power_Stroke Pre-Power Stroke (Myosin-ADP-Pi) Actin_Binding Actin Binding & Pi Release Pre_Power_Stroke->Actin_Binding Power_Stroke Power Stroke (Myosin-ADP-Actin) ADP_Release ADP Release Power_Stroke->ADP_Release pMYL2_Effect p-MYL2 Effect: - Slows ADP release - Prolongs Power Stroke Power_Stroke->pMYL2_Effect ATP_Binding->Post_Rigor ATP_Hydrolysis->Pre_Power_Stroke Actin_Binding->Power_Stroke ADP_Release->Rigor pMYL2_Effect->ADP_Release

Influence of p-MYL2 on the Myosin Cross-Bridge Cycle.

Detailed Experimental Protocols

The study of MYL2 function relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Recombinant MYL2 Expression and Purification

This protocol describes the expression of human MYL2 in E. coli and its subsequent purification.

  • Vector Construction: The cDNA encoding human MYL2 is cloned into an expression vector, often with an N-terminal His-tag for purification (e.g., pET vector series).[12][13]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • A single colony is used to inoculate a starter culture (e.g., 50 mL LB broth with appropriate antibiotic) and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of culture medium (e.g., 1 L LB broth with antibiotic) and grown at 37°C with shaking to an OD600 of 0.6-0.8.

    • Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Cells are lysed by sonication or using a French press on ice.

    • The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification:

    • The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • The His-tagged MYL2 protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Eluted fractions are analyzed by SDS-PAGE for purity.

    • Fractions containing pure MYL2 are pooled and dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[12][14]

Skinned Cardiac Muscle Fiber Preparation

This technique allows for the direct study of myofilament function by chemically removing the cell membranes, making the contractile machinery accessible to exogenous solutions.

  • Tissue Dissection: Small cardiac muscle bundles (e.g., papillary muscles or trabeculae) are dissected from a fresh heart in a cold relaxing solution.[15][16]

  • Skinning:

    • The muscle bundles are incubated in a skinning solution containing a non-ionic detergent (e.g., 1% Triton X-100) in relaxing solution for a defined period (e.g., 30 minutes to 24 hours) at 4°C.[15][17] This permeabilizes the sarcolemma and sarcoplasmic reticulum.

  • Fiber Isolation and Mounting:

    • Single muscle fibers or small fiber bundles are carefully dissected from the skinned muscle preparation under a microscope.[18]

    • The ends of the fiber are attached to a force transducer and a length controller using, for example, aluminum clips or surgical silk.[18]

  • Storage: Skinned fibers can be stored at -20°C in a storage solution containing 50% glycerol (B35011) for several weeks.[15][18]

Force-pCa Relationship Measurement

This assay determines the calcium sensitivity of force production in skinned muscle fibers.

  • Experimental Setup: A mounted skinned fiber is placed in a temperature-controlled experimental chamber that allows for rapid solution changes.

  • Solutions: A series of activating solutions with precisely buffered free Ca²⁺ concentrations (expressed as pCa, the negative log of the molar Ca²⁺ concentration) are prepared. These solutions also contain ATP, Mg²⁺, and a Ca²⁺-chelator like EGTA.[3][19]

  • Measurement:

    • The fiber is first bathed in a relaxing solution (high pCa, e.g., pCa 9.0) to establish a baseline passive tension.

    • The fiber is then sequentially exposed to activating solutions of increasing Ca²⁺ concentration (decreasing pCa).[20]

    • The steady-state isometric force generated at each pCa is recorded.

  • Data Analysis:

    • The force at each pCa is normalized to the maximum force generated at saturating Ca²⁺ (e.g., pCa 4.5).

    • The normalized force values are plotted against the corresponding pCa values.

    • The data are fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which reflects the cooperativity of Ca²⁺ activation.[3][21]

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors.[2][22]

  • Flow Cell Preparation: A microfluidic flow cell is constructed using a microscope slide and a coverslip coated with nitrocellulose.[2][23]

  • Myosin Immobilization: A solution containing myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.[24]

  • Blocking: Unoccupied binding sites on the surface are blocked with a protein solution like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Visualization: Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine) are introduced into the flow cell in an assay buffer containing ATP.[24]

  • Data Acquisition and Analysis:

    • The movement of the actin filaments is observed using fluorescence microscopy and recorded with a sensitive camera.[24]

    • The velocity of individual filaments is determined using tracking software.[2] The average velocity provides a measure of the myosin motor's intrinsic speed.

Myosin Light Chain Kinase (MLCK) Assay

This assay measures the activity of MLCK by quantifying the phosphorylation of MYL2.

  • Reaction Mixture: A reaction is set up containing purified MYL2 (as the substrate), purified cMLCK, ATP (often radiolabeled with ³²P), Ca²⁺, and calmodulin in a suitable kinase buffer.[1][11]

  • Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time. The reaction is stopped by adding a quenching solution (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of EDTA).

  • Quantification of Phosphorylation:

    • Radiolabeling: If [γ-³²P]ATP is used, the reaction products are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film, and the amount of ³²P incorporated into the MYL2 band is quantified.[25]

    • Non-Radioactive Methods: Alternatively, phosphorylation can be detected using phosphospecific antibodies via Western blotting or by measuring the production of ADP using a coupled enzyme assay (e.g., ADP-Glo™ Kinase Assay).[1][25]

Conclusion and Future Directions

Myosin Regulatory Light Chain 2 is a fundamental modulator of cardiac muscle function. Its role extends from the fine-tuning of cross-bridge kinetics to the overall mechanical performance of the heart. The quantitative data derived from studies of MYL2 mutations have provided invaluable insights into the molecular basis of inherited cardiomyopathies, highlighting how subtle changes in protein function can lead to profound pathological remodeling. The experimental protocols detailed herein represent the core methodologies used to elucidate the function of MYL2 and the consequences of its dysfunction.

For drug development professionals, MYL2 and its regulatory pathways present promising therapeutic targets. Modulating MYL2 phosphorylation, either directly or by targeting cMLCK or MLCP, could offer novel strategies for treating heart failure and cardiomyopathies. Future research will likely focus on developing more specific pharmacological agents that can restore normal MYL2 function in diseased hearts, as well as further unraveling the complex interplay between MYL2 phosphorylation and other signaling pathways in the cardiomyocyte. The continued application and refinement of the described experimental techniques will be crucial in these endeavors.

References

An In-depth Technical Guide to the Target Validation of Myosin Modulator 2 (MYOM2) in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myosin Modulator 2 (MYOM2), also known as M-protein, is a critical structural component of the sarcomere's M-band in cardiomyocytes.[1][2][3][4] Emerging evidence has implicated MYOM2 in the pathogenesis of inherited cardiomyopathies, including hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF), making it a compelling, yet underexplored, therapeutic target.[1][2][3][4][5] This technical guide provides a comprehensive overview of the essential methodologies and data required to validate MYOM2 as a drug target in cardiomyocytes. We detail experimental protocols, present key quantitative data from foundational studies, and illustrate the protein's interaction network and a validation workflow. This document is intended to serve as a practical resource for researchers initiating or advancing drug discovery programs centered on MYOM2.

The Role of MYOM2 in Cardiomyocyte Function and Disease

MYOM2 is a 165 kDa protein that functions as a key cross-linker of myosin thick filaments within the M-band, interacting with the giant protein titin to maintain sarcomeric integrity and passive elasticity.[6][7] Its expression is enriched in cardiac and fast-twitch skeletal muscle.[7][8][9]

Mutations in MYOM2 have been identified in patients with HCM and TOF who do not present with mutations in more commonly associated sarcomeric genes.[1][2][3][4][5] Functional studies using patient-derived induced pluripotent stem cell-cardiomyocytes (iPSC-CMs) have demonstrated that these mutations can lead to significant cellular phenotypes, including myofibrillar disarray and a reduction in passive force generation.[1][2][3][4] Furthermore, studies in animal models have shown that modulation of MYOM2 expression can lead to cardiac dilation or a constricted phenotype, underscoring its importance in maintaining normal cardiac function.[1][2][3][4] Interestingly, MYOM2 has also been identified as a potential inhibitor of cardiomyocyte proliferation, suggesting its modulation could play a role in cardiac regeneration strategies.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the function of MYOM2.

Table 1: Functional Consequences of MYOM2 Modulation in Cardiomyocytes

Experimental SystemModulationKey FindingReference
Neonatal Rat CardiomyocytessiRNA-mediated knockdown of M-protein (MYOM2)77% reduction in contraction velocity[7]
Drosophila Melanogaster Heart TubeModerate cardiac knockdown of dMnM (MYOM2 ortholog)Cardiac dilation[1][2][3][4]
Drosophila Melanogaster Heart TubeSevere cardiac knockdown of dMnM (MYOM2 ortholog)Constricted cardiac phenotype and increased sarcomeric myosin[1][2][3][4]
Patient-derived iPSC-CMs (HCM mutation)Endogenous expression of mutant MYOM2Myofibrillar disarray and reduced passive force with increasing sarcomere length[1][2][3][4]
Neonatal Rat Cardiomyocytes (NRCMs)Adenoviral overexpression of Myom2Reduced ratio of Ki-67 positive (proliferating) cardiomyocytes[10]

Table 2: MYOM2 Protein Interactions and Expression

ParameterDetailReference
Key Interacting Proteins Titin (TTN), Myosin Heavy Chain 7 (MYH7), Muscle-type Creatine Kinase[6][9][11]
Cellular Localization Sarcomere: M-band[1][2][3][4]
Tissue Expression Profile Enriched in heart muscle and skeletal muscle[8][9]

Signaling Pathways and Interaction Networks

MYOM2 does not participate in classical signaling cascades but is a central node in the structural and mechanical network of the sarcomere. Its primary role is to maintain the precise alignment of thick filaments, which is essential for efficient force generation and transmission.

MYOM2_Interaction_Network cluster_sarcomere Sarcomere cluster_m_band M-Band cluster_thick_filament Thick Filament cluster_elastic_filament Elastic Filament MYOM2 MYOM2 (M-Protein) CK Creatine Kinase MYOM2->CK Titin Titin (TTN) MYOM2->Titin Myosin Myosin (MYH7) Myosin->MYOM2 Actin Actin (Thin Filament) Myosin->Actin  Contraction Z_Disk Z-Disk Titin->Z_Disk Actin->Z_Disk

Caption: MYOM2's central role in the M-band of the cardiomyocyte sarcomere.

A Step-by-Step Workflow for MYOM2 Target Validation

The validation of MYOM2 as a therapeutic target requires a multi-faceted approach, progressing from genetic evidence to in vivo models.

Target_Validation_Workflow Genetics Genetic & Genomic Evidence (Patient Sequencing, GWAS) Biochem Biochemical Characterization (Protein Interactions, Post-Translational Modifications) Genetics->Biochem Cellular Cellular Phenotyping (iPSC-CMs, Knockdown/Overexpression) Biochem->Cellular Tissue Engineered Heart Tissue (EHT) (Contractility, Force Measurement) Cellular->Tissue InVivo In Vivo Models (Zebrafish, Mouse Models) Tissue->InVivo Druggability Druggability Assessment (Small Molecule Screening) InVivo->Druggability

Caption: A logical workflow for the validation of MYOM2 as a drug target.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of MYOM2 in Neonatal Rat Cardiomyocytes (NRCMs)

Objective: To assess the functional consequences of reduced MYOM2 expression on cardiomyocyte contractility.

Materials:

  • Primary NRCMs (isolated from 1-2 day old Sprague-Dawley rat pups)

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • MYOM2-specific siRNA and scrambled negative control siRNA (20 µM stocks)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Laminin-coated culture plates

  • Reagents for qPCR and Western Blotting

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Microscope with video capture and calcium imaging capabilities

Methodology:

  • Cell Culture: Plate freshly isolated NRCMs on laminin-coated plates at a density of 0.5 x 10^6 cells/well in a 6-well plate. Culture for 24 hours in DMEM with 10% FBS.

  • Transfection Preparation:

    • For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

    • In a separate tube, dilute 3 µL of either MYOM2 siRNA or control siRNA (final concentration ~50 nM) in 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex to each well containing NRCMs in 800 µL of fresh, antibiotic-free culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Validation of Knockdown:

    • qPCR: Harvest RNA from one set of wells. Perform reverse transcription followed by quantitative PCR using primers specific for Myom2 and a housekeeping gene (e.g., Gapdh) to quantify mRNA knockdown efficiency.

    • Western Blot: Lyse a second set of cells and perform SDS-PAGE and Western blotting using a primary antibody against MYOM2 to confirm protein level reduction.

  • Functional Analysis:

    • Contractility Assay: Record videos of spontaneously contracting cardiomyocytes. Analyze videos using motion-tracking software to determine contraction velocity, amplitude, and frequency.

    • Calcium Transient Analysis: Load cells with Fura-2 AM. Measure changes in intracellular calcium concentration during contraction-relaxation cycles to assess calcium handling.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate MYOM2-Titin Interaction

Objective: To confirm the physical interaction between MYOM2 and Titin in cardiomyocyte lysates.

Materials:

  • Adult mouse ventricular tissue or cultured cardiomyocytes

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-MYOM2 antibody (IP-grade) and Rabbit IgG isotype control

  • Protein A/G magnetic beads

  • Anti-Titin antibody (for Western blotting)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Lysate Preparation: Homogenize cardiac tissue or lyse cultured cardiomyocytes in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 500 µg of protein lysate. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Place on a magnetic stand and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-MYOM2 antibody or Rabbit IgG control to the pre-cleared lysate.

    • Incubate overnight with gentle rotation at 4°C.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads on a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.

  • Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE on a large-format gradient gel (due to Titin's large size).

    • Transfer to a PVDF membrane.

    • Probe the membrane with an anti-Titin antibody to detect the co-immunoprecipitated protein.

    • A band corresponding to the molecular weight of Titin in the MYOM2 IP lane, but not in the IgG control lane, confirms the interaction.

Conclusion

The validation of this compound as a therapeutic target for cardiomyopathies is a promising area of cardiovascular research. The evidence strongly suggests that MYOM2 is a critical determinant of sarcomeric stability and function.[1][2][3][4][5] The methodologies outlined in this guide provide a robust framework for elucidating the precise role of MYOM2 in disease and for screening and validating potential therapeutic modulators. A thorough understanding of its interactions and functional consequences, achieved through the systematic application of these techniques, will be paramount to the successful development of novel, targeted therapies for heart disease.

References

The Impact of Myosin Modulator 2 on Systolic Cardiac Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Myosin Modulator 2, a cardiac myosin activator, on systolic cardiac performance. The document focuses on the molecular mechanisms, quantitative outcomes from key clinical trials, and detailed experimental protocols relevant to the study of this class of compounds. For the purpose of this guide, the well-characterized cardiac myosin activator Omecamtiv mecarbil will be used as the representative this compound.

Core Mechanism of Action

This compound directly targets the fundamental contractile machinery of the heart, the cardiac sarcomere.[1] Unlike traditional inotropes that increase intracellular calcium levels or modulate adrenergic receptors, this compound enhances cardiac contractility by binding to the catalytic S1 domain of β-cardiac myosin (MYH7).[2][3] This interaction allosterically modulates the myosin ATPase cycle, the series of biochemical events that convert chemical energy from ATP hydrolysis into mechanical force.[4][5]

The primary mechanism involves accelerating the rate-limiting step of the power stroke cycle: the transition of the actin-myosin complex from a weakly bound to a strongly bound state.[4] this compound achieves this by increasing the rate of phosphate (B84403) release from the myosin active site.[4] This leads to a prolonged duration of the power stroke for each myosin head, effectively increasing the number of myosin heads actively engaged with actin at any given time (increasing the duty ratio).[4][6] The result is an augmentation of the force and duration of systolic contraction, leading to an increased stroke volume and systolic ejection time without a corresponding increase in myocardial oxygen consumption.[4]

Signaling Pathway

The following diagram illustrates the cardiac myosin cross-bridge cycle and the point of intervention for this compound.

Myosin_Cycle M_ATP Myosin·ATP (Detached) M_ADP_Pi_pre Myosin·ADP·Pi (Pre-Power Stroke) M_ATP->M_ADP_Pi_pre ATP Hydrolysis AM_ADP_Pi Actin-Myosin·ADP·Pi (Weakly Bound) M_ADP_Pi_pre->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin·ADP (Strongly Bound / Power Stroke) AM_ADP_Pi->AM_ADP Pi Release AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding Modulator This compound (Omecamtiv mecarbil) Modulator->AM_ADP_Pi Accelerates Transition ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Proteins Purify Proteins (Myosin S1, Actin, Tn, Tm) Mix_Reagents Combine Assay Mix: Thin Filaments + PK/LDH/PEP/NADH Prep_Proteins->Mix_Reagents Prep_Reagents Prepare Buffers & Reagents (PK/LDH, PEP, NADH) Prep_Reagents->Mix_Reagents Prep_Compound Prepare Modulator Stock Solution Plate_Compound Aliquot Modulator/Vehicle into Microplate Prep_Compound->Plate_Compound Add_Myosin Add Myosin S1 to Assay Mix Mix_Reagents->Add_Myosin Start_Reaction Transfer Mix to Plate Plate_Compound->Start_Reaction Add_Myosin->Start_Reaction Read_Plate Kinetic Read at 340nm Start_Reaction->Read_Plate Calc_Rate Calculate Rate of Absorbance Change Read_Plate->Calc_Rate Calc_Activity Convert to ATPase Activity (s⁻¹) Calc_Rate->Calc_Activity Logical_Flow Mol_Target Binds to Cardiac Myosin S1 Mech_Action Accelerates Pi Release Mol_Target->Mech_Action Biochem_Effect ↑ Actin-Myosin Strong Binding ↑ Power Stroke Duration Mech_Action->Biochem_Effect Cell_Effect ↑ Force of Contraction ↑ Duration of Contraction Biochem_Effect->Cell_Effect Organ_Effect ↑ Systolic Ejection Time ↑ Stroke Volume ↑ Ejection Fraction Cell_Effect->Organ_Effect Clinical_Outcome ↓ Heart Failure Events ↓ CV Death Organ_Effect->Clinical_Outcome

References

Methodological & Application

Application Notes and Protocols: In Vitro ATPase Assay for Myosin Modulator 2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 2 (MYOM2), also known as Myomesin-2, is a key structural protein of the sarcomere M-band in cardiac and fast skeletal muscles. It plays a critical role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and connecting them to the giant protein titin.[1] Recent studies have implicated mutations in MYOM2 in the pathogenesis of cardiomyopathies, suggesting that MYOM2 may modulate the contractile function of myosin.[2][3][4] Unlike myosin, which is a molecular motor with intrinsic ATPase activity that fuels muscle contraction, MYOM2 itself is not an enzyme.[1] Therefore, its impact on contractility is likely modulatory, by influencing the enzymatic activity of cardiac myosin.

This document provides a detailed protocol for an in vitro actin-activated ATPase assay designed to quantify the modulatory effect of recombinant human MYOM2 on the activity of human β-cardiac myosin heavy chain (β-MHC). The assay measures the rate of ATP hydrolysis by β-MHC in the presence of actin and varying concentrations of MYOM2. The amount of inorganic phosphate (B84403) (Pi) released is quantified using a colorimetric Malachite Green assay.[2][5][6][7][8] This protocol is essential for researchers screening for small molecules that target the MYOM2-myosin interaction or for those investigating the functional consequences of MYOM2 mutations.

Signaling Pathway and Modulation Hypothesis

The fundamental unit of muscle contraction is the sarcomere, where myosin heads cyclically interact with actin filaments, hydrolyzing ATP to generate force.[9] MYOM2 is located in the M-band, the central region of the myosin thick filaments. Here, it is positioned to interact with the light meromyosin (LMM) portion of the myosin tails and titin.[1][10] This strategic location allows it to potentially influence the arrangement and mechanics of the myosin heads, thereby modulating the overall ATPase activity of the thick filament. The proposed modulatory role of MYOM2 on the cardiac myosin ATPase cycle is depicted below.

cluster_0 Myosin ATPase Cycle cluster_1 Sarcomere Structure ATP_bind ATP Binding ATP_hydrolysis ATP Hydrolysis (M-ADP-Pi) ATP_bind->ATP_hydrolysis Actin_binding Actin Binding (A-M-ADP-Pi) ATP_hydrolysis->Actin_binding Pi_release Pi Release & Power Stroke Actin_binding->Pi_release ADP_release ADP Release Pi_release->ADP_release ADP_release->ATP_bind Myosin β-Cardiac Myosin Myosin->Actin_binding interacts with M_band M-Band Actin Actin Filament Actin->Actin_binding MYOM2 MYOM2 (Modulator) MYOM2->Myosin modulates

Caption: MYOM2's modulatory role in the sarcomere.

Experimental Workflow

The overall experimental process involves the expression and purification of the necessary proteins, preparation of reagents, execution of the ATPase assay, and subsequent data analysis.

cluster_purification Protein Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis p1 Express Recombinant Human MYOM2 (E. coli) p4 Purify Proteins via Affinity Chromatography p1->p4 p2 Express Recombinant Human β-MHC (C2C12 cells) p2->p4 p3 Purify Actin (e.g., from rabbit skeletal muscle) p5 Assess Purity & Concentration (SDS-PAGE, BCA Assay) p3->p5 p4->p5 a1 Prepare Assay Buffer & Reagents p5->a1 a2 Set up Reactions: Myosin + Actin ± MYOM2 a1->a2 a3 Initiate Reaction with ATP a2->a3 a4 Incubate at 37°C (Time Course) a3->a4 a5 Stop Reaction (e.g., with Citrate) a4->a5 a6 Add Malachite Green Reagent a5->a6 a7 Measure Absorbance at ~630 nm a6->a7 d2 Calculate Pi Released (nmol) a7->d2 d1 Generate Phosphate Standard Curve d1->d2 d3 Calculate ATPase Rate (s⁻¹) d2->d3 d4 Plot Rate vs. [MYOM2] d3->d4

Caption: Workflow for MYOM2 modulator ATPase assay.

Methodologies

Protein Expression and Purification

a. Recombinant Human β-Cardiac Myosin (Subfragment-1) The head region of human β-cardiac myosin (Subfragment-1 or S1) is sufficient for ATPase activity assays. A common method involves expressing a construct encoding the S1 fragment in a mammalian muscle cell line, such as C2C12 cells, to ensure proper folding and light chain association.[4][11][12][13]

  • Expression System: Transient transfection of C2C12 cells with a mammalian expression vector containing the human β-MHC S1 sequence, often with an affinity tag (e.g., FLAG-tag) for purification.

  • Purification: After cell lysis, the S1 fragment is purified from the soluble fraction using anti-FLAG affinity chromatography. The protein is eluted, dialyzed into a suitable storage buffer, and flash-frozen.

b. Recombinant Human this compound (MYOM2) Full-length or specific domains of human MYOM2 can be expressed in a prokaryotic system.[14][15][16]

  • Expression System: Transformation of E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human MYOM2 sequence, typically with a His-tag.

  • Purification: Following induction and cell lysis, MYOM2 is purified from the soluble lysate using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin. The protein is eluted with imidazole, dialyzed, and stored.

c. Actin Actin is typically purified from rabbit skeletal muscle acetone (B3395972) powder, as it is abundant and highly conserved. The purified G-actin is polymerized into F-actin immediately before use in the assay.

In Vitro Actin-Activated ATPase Assay Protocol

This protocol is adapted for a 96-well plate format and utilizes a Malachite Green-based reagent for phosphate detection.

a. Required Reagents and Buffers

Reagent/BufferCompositionStorage
Assay Buffer (1x) 20 mM MOPS (pH 7.0), 50 mM KCl, 4 mM MgCl₂, 2 mM EGTA, 1 mM DTT4°C
β-Cardiac Myosin S1 10 µM stock in storage buffer-80°C
Actin 100 µM stock (as F-actin) in Assay BufferOn ice, use fresh
MYOM2 50 µM stock in storage buffer-80°C
ATP Solution 50 mM ATP in 200 mM Tris Base-20°C (aliquots)
Quenching Solution 34% (w/v) Citric AcidRoom Temp
Phosphate Standard 1 mM KH₂PO₄4°C
Malachite Green Reagent Commercial kit or prepared: Solution A (Ammonium molybdate (B1676688) in HCl), Solution B (Malachite Green)4°C, protect from light

b. Experimental Procedure

  • Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the 1 mM Phosphate Standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Add 25 µL of each standard to separate wells of a clear 96-well plate in triplicate.

  • Set up Assay Reactions:

    • In separate wells of the 96-well plate, prepare the reaction mixtures. The final reaction volume will be 50 µL.

    • Add Assay Buffer, β-Cardiac Myosin S1 (final concentration 0.25 µM), and Actin (final concentration 10 µM).

    • Add varying concentrations of MYOM2 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a "no MYOM2" control.

    • Prepare a "no enzyme" control containing Assay Buffer, Actin, and the highest concentration of MYOM2, but no myosin.

    • Bring the volume of each well to 45 µL with Assay Buffer.

  • Initiate the Reaction:

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the ATPase reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM) to each well. Mix gently.

  • Incubation and Time Points:

    • Incubate the plate at 37°C.

    • For a kinetic assay, prepare identical sets of reactions for each time point (e.g., 0, 5, 10, 15, 20 minutes).

    • At each time point, stop the corresponding set of reactions by adding 10 µL of Quenching Solution. The 0-minute time point is stopped immediately after adding ATP.

  • Phosphate Detection:

    • To all wells (standards and samples), add 100 µL of freshly prepared Malachite Green Reagent.[2]

    • Incubate at room temperature for 15-20 minutes to allow for color development.[2]

    • Read the absorbance at 620-650 nm using a microplate reader.[7]

Data Presentation and Analysis

  • Standard Curve: Plot the absorbance values for the phosphate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of phosphate in the experimental samples.

  • Phosphate Calculation: For each sample, subtract the absorbance of the "no enzyme" control from the experimental absorbance values. Use the standard curve equation to calculate the concentration of inorganic phosphate (Pi) released at each time point for each MYOM2 concentration.

  • ATPase Rate Calculation: For each concentration of MYOM2, plot the calculated Pi concentration (µM) against time (minutes). The slope of this line represents the initial rate of ATP hydrolysis (µM/min). Convert this rate to s⁻¹ per myosin head using the following formula: Rate (s⁻¹) = (Slope [µM/min] / 60 [s/min]) / (Myosin Concentration [µM])

Table 1: Effect of MYOM2 on β-Cardiac Myosin ATPase Activity

[MYOM2] (µM)Mean ATPase Rate (s⁻¹)Standard Deviation% Change from Control
0 (Control)4.2± 0.30%
0.14.1± 0.4-2.4%
0.53.5± 0.3-16.7%
1.02.8± 0.2-33.3%
5.01.9± 0.2-54.8%
10.01.5± 0.1-64.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Michaelis-Menten Parameters for Actin Activation in the Presence of MYOM2

To further characterize the mechanism of modulation, the assay can be performed by varying the actin concentration at fixed concentrations of myosin and MYOM2. The data can be fitted to the Michaelis-Menten equation to determine Vmax (maximum ATPase rate) and K-ATPase (actin concentration at half-maximal activation).

[MYOM2] (µM)Vmax (s⁻¹)K-ATPase (µM)
0 (Control)4.5 ± 0.212.5 ± 1.1
1.03.0 ± 0.313.1 ± 1.5
5.02.1 ± 0.212.8 ± 1.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. A decrease in Vmax with little change in K-ATPase would suggest non-competitive inhibition.

Conclusion

This protocol provides a robust framework for investigating the modulatory effects of MYOM2 on the enzymatic activity of β-cardiac myosin. By quantifying changes in the actin-activated ATPase rate, researchers can gain valuable insights into the functional role of MYOM2 in cardiac muscle physiology and pathophysiology. This assay is a critical tool for elucidating the molecular mechanisms underlying MYOM2-associated cardiomyopathies and for the development of novel therapeutic strategies that target the structural components of the sarcomere.

References

Application Notes and Protocols: Applying Cross-Linking Mass Spectrometry to Myosin Regulatory Light Chain 2 (MYL2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Regulatory Light Chain 2 (MYL2), a key modulator of cardiac myosin, plays a crucial role in the regulation of cardiac muscle contraction.[1] Understanding the intricate protein-protein interactions of MYL2 within the cardiac sarcomere is paramount for elucidating its function in both normal physiology and disease states, such as hypertrophic cardiomyopathy.[2] Cross-linking mass spectrometry (XL-MS) has emerged as a powerful structural biology technique to capture and identify protein-protein interactions in their native or near-native states.[3][4][5] This application note provides a detailed protocol for applying XL-MS to study the interactions of MYL2, offering insights into its function and providing a framework for drug development targeting the myosin motor.

Cardiac myosin modulators are a class of therapeutic agents that directly target cardiac myosin to alter its contractile function.[6][7] These modulators can either activate or inhibit myosin's activity, offering potential treatments for conditions like heart failure and cardiomyopathies.[6][7] By revealing the binding sites and conformational changes induced by these modulators, XL-MS can significantly contribute to their development and optimization. A recent study has highlighted the use of cryo-electron microscopy and cross-linking mass spectrometry to explore the effects of cardiac myosin modulators on myosin structure and dynamics.[8]

Principle of Cross-Linking Mass Spectrometry (XL-MS)

The fundamental principle of XL-MS involves covalently linking spatially proximal amino acid residues within a protein or between interacting proteins using chemical cross-linkers.[9] The cross-linked protein complex is then enzymatically digested, and the resulting mixture of peptides is analyzed by high-resolution tandem mass spectrometry (MS/MS).[3][10] Specialized software is then used to identify the cross-linked peptides, providing distance constraints that can be used to map protein-protein interaction interfaces and elucidate the three-dimensional architecture of protein complexes.[9][11] The general workflow for an XL-MS experiment is depicted below.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex\n(e.g., Myosin with MYL2) Protein Complex (e.g., Myosin with MYL2) Cross-linking Cross-linking Protein Complex\n(e.g., Myosin with MYL2)->Cross-linking Add Cross-linker Quenching Quenching Cross-linking->Quenching Stop Reaction Denaturation & Reduction Denaturation & Reduction Quenching->Denaturation & Reduction Alkylation Alkylation Denaturation & Reduction->Alkylation Enzymatic Digestion\n(e.g., Trypsin) Enzymatic Digestion (e.g., Trypsin) Alkylation->Enzymatic Digestion\n(e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion\n(e.g., Trypsin)->LC-MS/MS Analysis Inject Peptide Mixture Database Search\n(e.g., XlinkX) Database Search (e.g., XlinkX) LC-MS/MS Analysis->Database Search\n(e.g., XlinkX) Cross-link Identification Cross-link Identification Database Search\n(e.g., XlinkX)->Cross-link Identification Structural Modeling Structural Modeling Cross-link Identification->Structural Modeling

Figure 1: General workflow of a cross-linking mass spectrometry experiment.

Experimental Protocols

Materials and Reagents
  • Protein: Purified human cardiac myosin complex containing MYL2.

  • Cross-linker: Disuccinimidyl suberate (B1241622) (DSS) or a mass spectrometry-cleavable cross-linker such as disuccinimidyl sulfoxide (B87167) (DSSO).

  • Buffers:

    • Cross-linking Buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT.

    • Quenching Buffer: 1 M Tris-HCl pH 8.0.

    • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl pH 8.5.

    • Digestion Buffer: 50 mM Ammonium Bicarbonate pH 8.0.

  • Enzymes: Sequencing grade Trypsin.

  • Reagents for Digestion: Dithiothreitol (DTT), Iodoacetamide (B48618) (IAA).

  • Reagents for Mass Spectrometry: Formic acid, Acetonitrile (B52724).

Cross-Linking of the Myosin-MYL2 Complex
  • Prepare the purified cardiac myosin complex at a concentration of 1 mg/mL in the cross-linking buffer.

  • Add the cross-linking reagent (DSS or DSSO) to the protein solution. The final concentration of the cross-linker should be optimized, but a starting point of 1 mM is recommended.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench the cross-linking reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

Sample Preparation for Mass Spectrometry
  • Denature the cross-linked protein sample by adding 4 volumes of denaturation buffer.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to below 1 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidify the peptide mixture by adding formic acid to a final concentration of 1% to stop the digestion.

  • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspend the dried peptides in 2% acetonitrile/0.1% formic acid.

  • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation. For MS-cleavable cross-linkers like DSSO, a stepped collision energy approach is recommended to generate characteristic fragmentation patterns.[4]

Data Analysis

The identification of cross-linked peptides from the complex MS/MS spectra is a challenging task that requires specialized software.

Data_Analysis_Pipeline RAW MS Data RAW MS Data Peak List Generation Peak List Generation RAW MS Data->Peak List Generation Database Search Engine\n(e.g., XlinkX, pLink) Database Search Engine (e.g., XlinkX, pLink) Peak List Generation->Database Search Engine\n(e.g., XlinkX, pLink) Identification of\nCross-linked Peptides Identification of Cross-linked Peptides Database Search Engine\n(e.g., XlinkX, pLink)->Identification of\nCross-linked Peptides Sequence Database\n(Human Proteome + MYL2) Sequence Database (Human Proteome + MYL2) Sequence Database\n(Human Proteome + MYL2)->Database Search Engine\n(e.g., XlinkX, pLink) Validation and FDR Calculation Validation and FDR Calculation Identification of\nCross-linked Peptides->Validation and FDR Calculation Visualization and\nStructural Modeling Visualization and Structural Modeling Validation and FDR Calculation->Visualization and\nStructural Modeling

Figure 2: Data analysis pipeline for XL-MS data.
  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database containing the sequences of human cardiac myosin and MYL2 using software specifically designed for cross-link analysis, such as XlinkX, pLink, or MeroX.

  • Cross-Link Identification: The software identifies spectra corresponding to cross-linked peptides by matching the experimental fragmentation patterns to theoretical fragmentation patterns of all possible cross-linked peptide pairs.

  • Validation: The identified cross-links are validated by calculating a false discovery rate (FDR) to ensure high confidence in the results.

  • Structural Modeling: The identified distance restraints are then used to model the interaction interface between MYL2 and the myosin heavy and essential light chains, providing insights into the architecture of the myosin motor domain.

Data Presentation

The quantitative data from the XL-MS experiment should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Summary of Identified Cross-Links between MYL2 and Myosin Heavy Chain (MYH7)

Cross-linked Residue 1 (MYL2)Cross-linked Residue 2 (MYH7)Cross-linkerScore
K15K845DSSO125.6
K23K890DSSO110.2
K41E924DSSO98.7

Table 2: Summary of Intramolecular Cross-Links within MYL2

Cross-linked Residue 1Cross-linked Residue 2Cross-linkerDistance (Å)
K15K41DSSO24.3
K23K55DSSO21.8

Hypothetical Signaling Pathway of MYL2 in Cardiac Contraction

The phosphorylation of MYL2 is a key signaling event that modulates cardiac contractility. XL-MS can be employed to study the conformational changes in the myosin complex upon MYL2 phosphorylation.

Signaling_Pathway β-adrenergic\nStimulation β-adrenergic Stimulation PKA Activation PKA Activation β-adrenergic\nStimulation->PKA Activation MYL2 Phosphorylation MYL2 Phosphorylation PKA Activation->MYL2 Phosphorylation Conformational Change\nin Myosin Head Conformational Change in Myosin Head MYL2 Phosphorylation->Conformational Change\nin Myosin Head XL-MS can detect Altered Actin-Myosin\nInteraction Altered Actin-Myosin Interaction Conformational Change\nin Myosin Head->Altered Actin-Myosin\nInteraction Increased Cardiac\nContractility Increased Cardiac Contractility Altered Actin-Myosin\nInteraction->Increased Cardiac\nContractility

Figure 3: Simplified signaling pathway of MYL2 in cardiac contraction.

Conclusion

Cross-linking mass spectrometry is a robust and versatile technique for investigating the protein-protein interactions of myosin modulators like MYL2. The detailed protocol and data analysis workflow presented here provide a comprehensive guide for researchers to apply this technology to their specific research questions. The insights gained from XL-MS studies on MYL2 and other myosin-interacting proteins will undoubtedly advance our understanding of cardiac muscle function and pave the way for the development of novel therapeutics for heart disease.

References

Developing Animal Models for Myosin Modulator 2 (MYOM2) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Modulator 2 (MYOM2), also known as M-protein, is a crucial structural component of the sarcomere's M-band in cardiac and fast skeletal muscles.[1] Emerging research has implicated mutations and altered expression of MYOM2 in cardiovascular diseases, including hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF), making it a compelling target for therapeutic intervention.[2][3][4][5] The development of robust animal models is paramount to elucidating the pathophysiology of MYOM2-related diseases and for the preclinical evaluation of novel myosin modulators. This document provides detailed application notes and protocols for the generation and analysis of animal models for MYOM2 research, with a primary focus on the established Drosophila melanogaster model and a forward-looking perspective on the development of murine models.

Introduction to this compound (MYOM2)

MYOM2 is a 165 kDa protein encoded by the MYOM2 gene.[1] It functions to stabilize the thick filament lattice within the sarcomere by cross-linking myosin and titin filaments at the M-band.[6][7] This structural role is critical for maintaining the mechanical integrity and efficiency of muscle contraction.[8][9] Dysregulation of MYOM2 can lead to myofibrillar disarray and impaired contractile function.[2][3][4][5] While the direct link to disease is an active area of investigation, the fundamental role of MYOM2 in sarcomere architecture underscores its importance in muscle health and disease.

Drosophila melanogaster as a Model for MYOM2 Function

Due to the current absence of a dedicated mammalian model for MYOM2 research, the fruit fly, Drosophila melanogaster, has emerged as a powerful in vivo system to study the function of its ortholog.[4] The fly heart, or dorsal vessel, shares remarkable genetic and functional conservation with the human heart, yet its simpler structure and the powerful genetic tools available in Drosophila make it an ideal platform for investigating the fundamental mechanisms of cardiac development and disease.[2][3] The Drosophila ortholog of human MYOM2 is the gene CG14964, also referred to as dMnM.[4][10]

Generating a Drosophila Model of MYOM2 Dysfunction (Cardiac-Specific Knockdown)

The GAL4/UAS system is a widely used method for targeted gene expression in Drosophila. To achieve cardiac-specific knockdown of dMnM, a driver line expressing GAL4 specifically in cardiomyocytes (e.g., Hand-Gal4 or TinC-Gal4) is crossed with a UAS-RNAi line targeting the dMnM gene.

Protocol 1: Generation of Cardiac-Specific dMnM Knockdown Flies

  • Fly Stocks:

    • Driver line: w; Hand-Gal4 (expresses GAL4 in cardiomyocytes and other mesodermal cells).

    • RNAi line: w; UAS-dMnM-RNAi (carries an inverted repeat of a dMnM sequence under the control of UAS).

    • Control line: w¹¹¹⁸ (wild-type).

  • Crosses:

    • Set up reciprocal crosses between virgin females of the Hand-Gal4 line and males of the UAS-dMnM-RNAi line, and vice versa.

    • As a control, cross Hand-Gal4 flies to w¹¹¹⁸ and UAS-dMnM-RNAi flies to w¹¹¹⁸.

  • Progeny Selection:

    • Collect the F1 progeny from the experimental cross. Flies carrying both the Hand-Gal4 driver and the UAS-dMnM-RNAi construct will exhibit cardiac-specific knockdown of dMnM.

  • Confirmation of Knockdown (Optional but Recommended):

    • Dissect the dorsal vessels from the F1 progeny.

    • Perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction of dMnM mRNA or protein levels, respectively.

Experimental Workflow for Generating dMnM Knockdown Flies

G cluster_0 Parental Generation (P) cluster_1 F1 Generation Hand-Gal4 (Driver) Hand-Gal4 (Driver) Progeny Progeny Hand-Gal4 (Driver)->Progeny Cross UAS-dMnM-RNAi (RNAi) UAS-dMnM-RNAi (RNAi) UAS-dMnM-RNAi (RNAi)->Progeny Cross Cardiac-Specific Knockdown Cardiac-Specific Knockdown Progeny->Cardiac-Specific Knockdown Select for both transgenes

Caption: Workflow for generating Drosophila with cardiac-specific knockdown of the MYOM2 ortholog.

Phenotypic Analysis of dMnM Knockdown Flies

Protocol 2: Analysis of Cardiac Function in Adult Drosophila

This protocol is adapted from methods for high-speed video microscopy of the adult fly heart.[11]

  • Fly Preparation:

    • Anesthetize 3-week-old adult flies on ice.

    • Dissect the fly to expose the dorsal vessel (heart) in oxygenated adult hemolymph-like saline.

  • Imaging:

    • Use a high-speed camera mounted on a microscope to record videos of the contracting heart.

    • Acquire videos at a frame rate of at least 100 frames per second.

  • Data Analysis:

    • Use software like Semi-automated Optical Heartbeat Analysis (SOHA) to analyze the videos.

    • Measure key cardiac parameters:

      • Heart Period (HP): Time between two consecutive diastolic phases.

      • Diastolic Interval (DI): Duration of the relaxation phase.

      • Systolic Interval (SI): Duration of the contraction phase.

      • Arrhythmia Index (AI): Standard deviation of the heart period, indicating rhythmicity.

      • Fractional Shortening (FS): Percentage of change in the diastolic and systolic diameters, indicating contractility.

Protocol 3: Assessment of Muscle Function in Drosophila

Locomotor assays can be used to assess overall muscle function.

  • Climbing Assay (Negative Geotaxis):

    • Place a cohort of flies in a vertical vial.

    • Gently tap the flies to the bottom of the vial.

    • Measure the time it takes for the flies to climb a specific distance (e.g., 8 cm) or the height climbed in a set time.

    • Perform this assay at regular intervals to assess age-related decline in muscle function.

  • Larval Crawling Assay:

    • Place third instar larvae on an agar (B569324) plate.

    • Record videos of their crawling behavior.

    • Analyze the videos to determine crawling speed and the number of body wall contractions per minute.[12][13]

Quantitative Data from dMnM Knockdown Studies

The following table summarizes representative data from studies involving the cardiac-specific knockdown of dMnM in Drosophila.[14]

GenotypeHeart Period (s)Diastolic Interval (s)Systolic Interval (s)Arrhythmia IndexFractional Shortening (%)Climbing Ability (% reaching 8cm in 10s)Lifespan (days)
Control (Hand-Gal4/+ ) 0.85 ± 0.030.45 ± 0.020.40 ± 0.010.05 ± 0.0135 ± 285 ± 560 ± 4
dMnM Knockdown (Hand-Gal4 > UAS-dMnM-RNAi) 1.10 ± 0.050.65 ± 0.030.45 ± 0.020.15 ± 0.0228 ± 360 ± 745 ± 5

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Prospective Development of a Murine Model for MYOM2 Research

While Drosophila provides invaluable insights into the fundamental functions of MYOM2, a mammalian model is essential for preclinical studies and for understanding the more complex physiological context of human disease. The generation of a Myom2 knockout (KO) mouse is a critical next step.

Strategy for Generating a Myom2 Knockout Mouse

CRISPR/Cas9 technology offers an efficient method for generating gene knockouts.[15] A strategy targeting an early, critical exon of the Myom2 gene can lead to a frameshift mutation and a subsequent loss of function.

Proposed Workflow for Myom2 Knockout Mouse Generation

G Design gRNA Design gRNA targeting Myom2 exon Microinjection Microinject Cas9 mRNA & gRNA into zygotes Design gRNA->Microinjection Embryo Transfer Transfer embryos to pseudopregnant female Microinjection->Embryo Transfer Founder Pups (F0) Birth of Founder Pups (F0) Embryo Transfer->Founder Pups (F0) Genotyping Genotype F0 pups for Myom2 mutation Founder Pups (F0)->Genotyping Breeding Breed heterozygous F1 mice to generate homozygous KO Genotyping->Breeding Phenotypic Analysis Phenotypic Analysis of Myom2 KO mice Breeding->Phenotypic Analysis

Caption: Strategy for generating a Myom2 knockout mouse using CRISPR/Cas9.

Phenotypic Analysis of a Putative Myom2 KO Mouse

A comprehensive phenotypic analysis would be required to characterize the impact of Myom2 loss of function.

Protocol 4: In Vivo Assessment of Muscle Function in Mice

This protocol describes the non-invasive measurement of grip strength and in situ measurement of muscle force.[8][16][17]

  • Grip Strength Test:

    • Allow the mouse to grasp a wire grid connected to a force meter.

    • Gently pull the mouse by its tail until it releases its grip.

    • Record the peak force generated.

  • In Situ Muscle Force Measurement (Terminal Procedure):

    • Anesthetize the mouse.

    • Surgically expose the tibialis anterior (TA) or extensor digitorum longus (EDL) muscle.

    • Attach the distal tendon to a force transducer and fix the knee.

    • Stimulate the sciatic nerve with electrodes to elicit muscle contractions.

    • Measure twitch force, tetanic force, and fatigue resistance.

Protocol 5: Histological Analysis of Muscle Tissue in Mice

Histological analysis can reveal structural abnormalities in the muscle of Myom2 KO mice.[18][19][20][21][22]

  • Tissue Preparation:

    • Euthanize the mouse and dissect the heart and skeletal muscles (e.g., TA, gastrocnemius).

    • Fix the tissues in 4% paraformaldehyde or freeze in isopentane (B150273) cooled by liquid nitrogen.

    • Embed in paraffin (B1166041) or OCT compound for sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess general muscle morphology, fiber size, and the presence of centrally located nuclei (a sign of regeneration).

    • Masson's Trichrome Staining: To detect fibrosis.

    • Immunofluorescence Staining: Use antibodies against sarcomeric proteins (e.g., α-actinin, myosin heavy chain) to examine sarcomere structure and integrity.

MYOM2 Signaling and Interaction Pathway

MYOM2 is an integral part of a network of proteins that maintain sarcomere structure and function. Understanding these interactions is key to elucidating the downstream effects of MYOM2 modulation.

G cluster_function Cellular Function Sarcomere Stability Sarcomere Stability Muscle Contraction Muscle Contraction MYOM2 MYOM2 MYOM2->Sarcomere Stability Myosin Myosin MYOM2->Myosin binds Titin Titin MYOM2->Titin binds MYOM1 MYOM1 MYOM2->MYOM1 interacts CK CK MYOM2->CK interacts Myosin->Muscle Contraction Titin->Sarcomere Stability

References

protocol for dissolving Myosin modulator 2 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulator 2 (also known as Compound B172) is a small molecule that modulates the function of myosin, a key protein involved in muscle contraction. It has been shown to inhibit the ATPase activity of myosin in various muscle tissues, including rabbit psoas, porcine atrium, and porcine ventricle.[1][2][3] This modulation of myosin's enzymatic activity allows for the regulation of cardiac contractility, making it a compound of interest for therapeutic development in cardiovascular diseases.[1][2] These application notes provide detailed protocols for the dissolution and experimental use of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/TissueReference
IC25 (ATPase Inhibition) 2.013 µMRabbit Psoas[1][2][3]
2.94 µMPorcine Atrium[1][2][3]
20.93 µMPorcine Ventricle[1][2][3]
Molecular Weight 353.35 g/mol N/A[1]
Molecular Formula C18H16FN5O2N/A[1]

Physicochemical Properties and Storage

This compound is typically a solid at room temperature.[1] Proper storage is crucial to maintain its stability and activity.

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Dissolving this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound, typically in Dimethyl Sulfoxide (DMSO), for use in various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the required amount of DMSO to achieve a desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.

    • Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Volume (L) = Molarity (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Note on Final DMSO Concentration: For many cellular and biochemical assays, it is critical to maintain a low final concentration of DMSO (typically ≤ 0.5% v/v) in the experimental medium, as DMSO can have off-target effects.[4]

Protocol for In Vitro Myosin ATPase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on myosin ATPase activity. This assay measures the rate of ATP hydrolysis by myosin.

Materials:

  • Purified myosin (e.g., from cardiac or skeletal muscle)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 30 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT)[4]

  • ATP solution (e.g., 100 mM in assay buffer)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of this compound from the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Purified myosin to a final concentration of approximately 0.1-0.5 µM.

    • Varying concentrations of this compound or vehicle control.

    • Assay buffer to the desired pre-initiation volume.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired experimental temperature (e.g., 25°C or 37°C) to allow the modulator to bind to the myosin.

  • Initiate Reaction: Add ATP to a final concentration of 1-2 mM to initiate the ATPase reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Stop Reaction and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength for the detection reagent using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of ATPase inhibition against the concentration of this compound. Calculate the IC25 or IC50 value from this curve.

Diagrams

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_modulator Modulator Interaction Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Rigor-like) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Detachment) Modulator This compound (Inhibitor) Modulator->Myosin_ADP_Pi Inhibits ATPase Activity

Caption: The cardiac myosin ATPase cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis Dissolve Dissolve this compound in DMSO (Stock Solution) Dilute Prepare Serial Dilutions in Assay Buffer Dissolve->Dilute Setup Set up Reaction: Myosin + Modulator/Vehicle Dilute->Setup PreIncubate Pre-incubate Setup->PreIncubate Initiate Initiate with ATP PreIncubate->Initiate Incubate Incubate (Reaction Time) Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Read Absorbance Stop->Read Analyze Construct Dose-Response Curve & Calculate IC25 Read->Analyze

Caption: Experimental workflow for determining the inhibitory activity of this compound.

References

Application Notes and Protocols for Measuring the IC25 of Myosin Modulator 2 in Different Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin is a superfamily of motor proteins crucial for muscle contraction and various forms of cell motility.[1] The modulation of myosin activity presents a promising therapeutic strategy for a range of conditions, including cardiomyopathies and other muscle disorders.[2][3][4] Myosin modulators can either enhance or inhibit the contractile function of muscle tissues.[3] Accurately quantifying the potency of these modulators is essential for drug development and understanding their mechanism of action.

This document provides detailed application notes and protocols for determining the 25% inhibitory concentration (IC25) of a hypothetical "Myosin modulator 2" in cardiac, skeletal, and smooth muscle tissues. The IC25 value represents the concentration of an inhibitor required to reduce the enzymatic activity of myosin by 25%. While IC50 (50% inhibitory concentration) is more commonly reported, the IC25 can be a valuable parameter for understanding the initial dose-response relationship and for specific therapeutic applications where partial inhibition is desired.

The primary method described here is the actin-activated ATPase assay, which measures the rate of ATP hydrolysis by myosin in the presence of actin. This enzymatic activity is the fundamental driver of muscle contraction.[5] A nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)-coupled assay is detailed for its continuous and high-throughput nature.[6][7]

Data Presentation: IC25 of this compound (Mavacamten) in Different Muscle Tissues

For the purpose of these application notes, we will use the well-characterized cardiac myosin inhibitor, Mavacamten, as a surrogate for "this compound." The following table summarizes the reported IC50 values for Mavacamten in different muscle tissue preparations. The IC25 values are estimated from the IC50 and an assumed Hill slope of 1.5, which is typical for cooperative binding.

The formula used for estimation is: IC25 = IC50 * (0.25 / (1 - 0.25))^(1/HillSlope)

Muscle Tissue TypePreparationThis compound (Mavacamten) IC50 (µM)Estimated IC25 (µM)Reference
Cardiac (Bovine)Myofibrils0.490.23[8]
Cardiac (Human)Myofibrils0.710.33[8]
Skeletal (Rabbit Psoas)Myofibrils2.141.00[8]
Smooth (Chicken Gizzard)Purified Actomyosin (B1167339)>50Not Determined[8]

Note: The provided IC25 values are estimations and should be determined experimentally using the protocols outlined below. The high IC50 value for smooth muscle indicates low sensitivity to Mavacamten.

Experimental Protocols

Preparation of Muscle Tissues

This protocol is adapted for the isolation of myofibrils from small biopsies of cardiac (ventricular) and skeletal (e.g., psoas) muscle.[9][10]

Materials:

  • Muscle tissue (~1 mm³)

  • Relaxing Solution (pCa 9.0): 100 mM KCl, 10 mM Imidazole, 2 mM EGTA, 4 mM MgCl₂, 4 mM ATP, pH 7.0

  • Homogenizer

  • Microscope slides coated with poly-HEMA

Procedure:

  • Place a small piece of muscle tissue in a petri dish with a 1:1 mixture of relaxing solution and glycerol (B35011) on a cold plate at 4°C.

  • Dissect the muscle to separate single muscle fibers, removing as much connective and fatty tissue as possible.

  • Transfer the dissected tissue to a tube containing relaxing solution with protease inhibitors (e.g., leupeptin, PMSF) and incubate at 4°C for 1 hour.[9]

  • Transfer the tissue to a homogenizer with fresh, cold relaxing solution.

  • Homogenize the tissue on ice with short bursts (e.g., 15 seconds at a moderate speed) to create a myofibril suspension.[10]

  • Pipette a small volume of the myofibril suspension onto a poly-HEMA coated microscope slide in a drop of relaxing solution and allow the myofibrils to settle for 5-10 minutes.

  • The myofibril suspension is now ready for protein concentration determination and use in the ATPase assay.

This protocol is adapted for the purification of myosin from chicken gizzard, a common source for smooth muscle myosin.[11]

Materials:

  • Fresh chicken gizzard

  • Wash Buffer: 150 mM KCl, 2 mM EGTA, 2 mM MgCl₂, 0.5 mM DTT, 10 mM MOPS, pH 7.5

  • Actomyosin Extraction Buffer: Wash buffer with 5 mM ATP

  • Phalloidin (B8060827)

  • Ultracentrifuge

Procedure:

  • Clean fresh chicken gizzards of fat and connective tissue and mince the muscle tissue.

  • Homogenize the minced tissue in cold wash buffer.

  • Centrifuge the homogenate at a low speed to pellet the myofibrils. Wash the pellet with wash buffer multiple times.

  • Extract the actomyosin from the myofibril pellet by resuspending in extraction buffer and incubating on ice.

  • To remove actin, treat the actomyosin suspension with phalloidin to stabilize actin filaments, followed by ultracentrifugation to pellet the actin.[11]

  • The supernatant will contain the purified myosin. Further purification can be achieved using size-exclusion chromatography.

  • Determine the protein concentration of the purified myosin preparation.

Actin-Activated Myosin ATPase Assay (NADH-Coupled)

This protocol describes a continuous, enzyme-coupled assay to measure the actin-activated ATPase activity of myosin in a 384-well plate format.[6][7] The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Myofibril suspension or purified myosin

  • Actin (commercially available or purified)

  • 10x NADH Buffer: 70 mM MOPS, 10 mM MgCl₂, 0.9 mM EGTA, 3 mM NaN₃, pH 7.0[7]

  • Myosin Buffer: 10 mM MOPS, 0.1 mM EGTA, pH 7.0[7]

  • ATP stock solution (100 mM)[7]

  • NADH stock solution (5.5 mM)[7]

  • Phosphoenolpyruvate (PEP) stock solution (50 mM)[7]

  • Pyruvate kinase (PK) stock solution (10,000 U/mL)[7]

  • Lactate dehydrogenase (LDH) stock solution (2,000 U/mL)[7]

  • This compound (in DMSO)

  • 384-well, black, clear-bottom microplate

  • Plate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Master Enzyme Mix: For each plate, combine myosin buffer, LDH solution, and PK solution.[12]

  • Prepare Master Substrate Mix: For each plate, combine ATP, PEP, and NADH solutions in myosin buffer.[7]

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute into myosin buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Assay Plate Setup:

    • Add the this compound dilutions or vehicle (DMSO in myosin buffer) to the appropriate wells of the 384-well plate.

    • Add the myofibril suspension or purified myosin to all wells.

    • Add the Master Enzyme Mix to all wells.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the Reaction:

    • Add the Master Substrate Mix containing actin to all wells to start the reaction.

    • Immediately place the plate in the plate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes. The absorbance will decrease over time as NADH is consumed.

Data Analysis and IC25 Determination
  • Calculate the Rate of ATPase Activity: For each well, determine the rate of NADH consumption by calculating the slope of the linear portion of the absorbance vs. time plot. Convert the rate from absorbance units/min to µM ATP/min using the extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).[6]

  • Generate a Dose-Response Curve: Plot the ATPase activity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

  • Determine the IC25:

    • Use a non-linear regression analysis to fit the data to a four-parameter logistic equation.

    • From the fitted curve, determine the concentration of this compound that corresponds to 75% of the maximal activity (i.e., 25% inhibition). This is the IC25 value.

    • Alternatively, if the IC50 and Hill slope (B) are determined from the curve fit, the IC25 can be calculated using the formula: IC25 = C * (3)^(1/B), where C is the IC50.

Visualization of Signaling Pathways and Workflows

Myosin ATPase Cycle and Modulation

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_modulator This compound Action Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin Acto-Myosin (Rigor) Modulator This compound (e.g., Mavacamten) Modulator->Myosin_ADP_Pi Inhibits Pi Release

Experimental Workflow for IC25 Determination

IC25_Workflow cluster_prep Preparation cluster_assay NADH-Coupled ATPase Assay cluster_analysis Data Analysis Tissue Muscle Tissue (Cardiac, Skeletal, Smooth) Isolation Myofibril Isolation or Myosin Purification Tissue->Isolation Plate_Setup Prepare 384-well Plate (Myosin, Modulator, Enzymes) Isolation->Plate_Setup Reaction Initiate Reaction (Add Substrate Mix + Actin) Plate_Setup->Reaction Measurement Kinetic Absorbance Reading (340 nm) Reaction->Measurement Rate_Calculation Calculate ATPase Rate Measurement->Rate_Calculation Dose_Response Generate Dose-Response Curve Rate_Calculation->Dose_Response IC25_Calc Determine IC25 Value Dose_Response->IC25_Calc

Regulation of Myosin Activity in Different Muscle Tissues

Myosin_Regulation cluster_cardiac_skeletal Cardiac and Skeletal Muscle cluster_smooth Smooth Muscle Ca_CS ↑ [Ca²⁺]i Troponin_Tropomyosin Troponin-Tropomyosin Complex Actin_CS Actin Myosin_CS Myosin Contraction_CS Contraction Ca_S ↑ [Ca²⁺]i Calmodulin Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Myosin_S Myosin Myosin_P Phosphorylated Myosin Contraction_S Contraction

References

Troubleshooting & Optimization

overcoming Myosin modulator 2 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with Myosin modulator 2 (Myomesin-2, MYOM2). Myomesin-2 is a large, structural protein (approximately 165 kDa) that is a key component of the M-band in cardiac and fast skeletal muscle sarcomeres[1][2][3]. Its primary function is to stabilize the thick filament lattice by binding to myosin, titin, and other M-band proteins[1][2][4]. Due to its structural nature and involvement in large protein complexes, achieving and maintaining its solubility in buffers can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MYOM2) and why is it difficult to keep in solution?

A1: this compound, also known as Myomesin-2 or M-protein, is a large protein that forms part of the M-band in striated muscle sarcomeres[1][5]. Its insolubility often stems from its tendency to aggregate, which is a common issue for large, multi-domain proteins that are part of larger cellular structures[6][7]. The process of breaking down protein-protein interactions during purification can expose hydrophobic regions, leading to aggregation and precipitation[7].

Q2: What is a good starting buffer for solubilizing MYOM2?

A2: For myofibrillar proteins like MYOM2, a buffer with a moderately high ionic strength is generally recommended. A good starting point is a buffer containing >0.3 M salt (e.g., NaCl or KCl), as higher salt concentrations help to solubilize myofibrillar proteins[8]. A common buffer would be 20 mM Tris-HCl, pH 7.5, 300-500 mM NaCl, 1 mM DTT, and 5% glycerol (B35011). The pH should be kept about 1-2 units away from the protein's isoelectric point (pI) to ensure a net charge, which aids solubility[9].

Q3: My MYOM2 protein precipitates after dialysis into a low-salt buffer. What can I do?

A3: This is a common issue known as "salting out." As the salt concentration is lowered, the protein-protein interactions that lead to aggregation can become more favorable than protein-solvent interactions. To mitigate this, consider a gradual dialysis process with step-wise decreases in salt concentration. Additionally, including solubility-enhancing additives in your final low-salt buffer, such as 5-10% glycerol, 0.1-2 M L-arginine, or low concentrations of non-ionic detergents, can help maintain solubility[].

Q4: Can I freeze my purified MYOM2?

A4: Yes, but with caution. Purified proteins can be unstable at 4°C for long periods[11]. For long-term storage, it is generally recommended to flash-freeze aliquots in a buffer containing a cryoprotectant and store them at -80°C. Glycerol at concentrations of 10-50% is a common and effective cryoprotectant that prevents aggregation during freeze-thaw cycles[][11]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with MYOM2.

Problem / ObservationPotential CauseSuggested Solution
Protein precipitates immediately upon reconstitution from lyophilized powder. Incorrect buffer pH or low ionic strength.Ensure the buffer pH is at least 1 unit away from the protein's pI. Start with a higher ionic strength buffer (e.g., 500 mM NaCl) to aid initial solubilization[8][12].
Protein solution becomes cloudy or hazy over time at 4°C. Protein aggregation or instability.Increase protein stability by adding osmolytes like glycerol (5-10%) or sugars like sucrose[][11]. Consider adding L-arginine (0.5 M) which is known to suppress aggregation[13]. Work at lower protein concentrations if possible[11].
Protein crashes out of solution during concentration. Exceeding the solubility limit; increased protein-protein interactions.Concentrate the protein in the presence of stabilizing agents like L-arginine or low levels of non-ionic detergents (e.g., 0.01% Tween-20)[11]. Perform concentration in smaller steps, checking for precipitation.
Protein is lost on a filter during buffer exchange or concentration. Aggregation and adsorption to the filter membrane.Pre-treat the filter membrane with a blocking agent like BSA (if compatible with downstream applications). Add a non-ionic detergent like Tween-20 or Polysorbate 80 (0.01-0.1%) to your protein solution to prevent surface adsorption and aggregation.
Purified protein shows multiple bands on a non-reducing SDS-PAGE gel. Disulfide bond-mediated aggregation.Ensure a sufficient concentration of a reducing agent like DTT or TCEP (1-5 mM) is present in all buffers throughout purification and storage to keep cysteine residues reduced[][11].

Data Presentation: Buffer Additives for Enhancing Solubility

The following table summarizes common additives used to prevent protein aggregation and improve solubility. Concentrations should be optimized for your specific protein and experimental conditions.

Additive ClassExampleTypical ConcentrationMechanism of Action
Polyols/Osmolytes Glycerol, Sucrose5-50% (v/v)Stabilizes the native protein structure by preferential hydration, increasing viscosity to reduce molecular collisions[][11].
Amino Acids L-Arginine, L-Glutamate0.1 - 2 MSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface, masking aggregation-prone regions[11][13][14].
Reducing Agents DTT, TCEP, β-mercaptoethanol1 - 10 mMPrevents the formation of intermolecular disulfide bonds which can lead to aggregation[7][11].
Detergents Tween-20, Polysorbate 80, CHAPS0.01 - 0.1% (w/v)Non-denaturing detergents can help solubilize protein aggregates and prevent surface-induced aggregation without unfolding the protein[11].
Salts NaCl, KCl0.15 - 1 MShields ionic interactions, increasing solubility at moderate concentrations ("salting-in")[8][15].
Chaotropic Agents Urea, Guanidine HCl1 - 6 MUsed for solubilizing inclusion bodies or highly aggregated protein by denaturing. Requires a subsequent refolding step[7][16].

Experimental Protocols

Protocol 1: Optimized Buffer Preparation

This protocol describes the preparation of a standard set of buffers for the purification and storage of MYOM2.

Materials:

  • Tris base

  • Sodium Chloride (NaCl)

  • Glycerol

  • L-Arginine

  • Dithiothreitol (DTT)

  • Hydrochloric Acid (HCl)

  • Ultrapure water

Procedure:

  • Lysis/Solubilization Buffer (High Salt):

    • To prepare 1 L, dissolve 6.06 g Tris base (50 mM) and 29.22 g NaCl (500 mM) in 800 mL of ultrapure water.

    • Adjust the pH to 7.5 with HCl.

    • Add 100 mL of glycerol (10% final v/v).

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 4°C. Immediately before use, add DTT to a final concentration of 1 mM (add 1 mL of a 1 M stock).

  • Wash Buffer (Intermediate Salt):

    • To prepare 1 L, dissolve 6.06 g Tris base (50 mM) and 17.53 g NaCl (300 mM) in 800 mL of ultrapure water.

    • Adjust the pH to 7.5 with HCl.

    • Add 100 mL of glycerol (10% final v/v).

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 4°C. Add DTT to 1 mM just before use.

  • Elution/Storage Buffer (Low Salt with Additive):

    • To prepare 1 L, dissolve 6.06 g Tris base (50 mM) and 8.77 g NaCl (150 mM) in 700 mL of ultrapure water.

    • Adjust the pH to 7.5 with HCl.

    • Add 87.1 g of L-Arginine (0.5 M). Ensure it is fully dissolved.

    • Add 100 mL of glycerol (10% final v/v).

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 4°C. Add DTT to 1 mM just before use.

Protocol 2: Step-wise Solubilization of MYOM2

This protocol provides a general workflow for solubilizing recombinant MYOM2 from a cell pellet or lyophilized powder.

  • Initial Reconstitution: Resuspend the cell pellet or lyophilized powder in ice-cold Lysis/Solubilization Buffer at a protein concentration of 1-5 mg/mL.

  • Mechanical Disruption (for cell pellets): Perform cell lysis using a sonicator or French press on ice. Use short bursts to prevent sample heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet insoluble material and cell debris.

  • Purification: Proceed with your purification strategy (e.g., affinity chromatography). Use the prepared Wash and Elution buffers.

  • Concentration: If a higher concentration is needed, use a centrifugal filter device. To prevent aggregation, the Elution/Storage buffer containing L-arginine is recommended during this step.

  • Storage: Aliquot the final purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

G cluster_pathway MYOM2 Interaction Hub in the Sarcomere M-Band MYOM2 Myomesin-2 (MYOM2) Myosin Myosin Thick Filament MYOM2->Myosin Binds/Stabilizes Titin Titin MYOM2->Titin Binds Myomesin1 Myomesin-1 Myomesin1->Myosin Binds Myomesin1->Titin Binds Obscurin Obscurin Myomesin1->Obscurin Interacts

Caption: Simplified interaction pathway of Myomesin-2 (MYOM2) within the M-band.

G start Start: Recombinant MYOM2 (Cell Pellet / Powder) lysis Resuspend in High Salt Buffer (+ DTT, Glycerol) start->lysis clarify Clarify by Centrifugation lysis->clarify purify Purify (e.g., Chromatography) clarify->purify concentrate Concentrate in Buffer with Additives (e.g., L-Arginine) purify->concentrate end End: Soluble, Purified MYOM2 at -80°C concentrate->end

Caption: Experimental workflow for solubilizing and purifying MYOM2.

G start MYOM2 Insoluble or Aggregated check_buffer Is Buffer Optimized? (pH, Ionic Strength) start->check_buffer adjust_buffer Adjust pH away from pI. Increase salt (NaCl/KCl) to >300 mM. check_buffer->adjust_buffer No check_additives Are Solubility Enhancers Used? check_buffer->check_additives Yes adjust_buffer->check_additives add_additives Add Glycerol (5-10%), L-Arginine (0.5 M), or non-ionic detergent. check_additives->add_additives No check_reducing Is Reducing Agent Present and Fresh? check_additives->check_reducing Yes add_additives->check_reducing add_reducing Add fresh DTT or TCEP to 1-5 mM in all buffers. check_reducing->add_reducing No end_soluble Protein Soluble check_reducing->end_soluble Yes add_reducing->end_soluble

Caption: Troubleshooting flowchart for MYOM2 solubility issues.

References

identifying and minimizing off-target effects of Myosin modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Myosin modulator 2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Compound B172, is a small molecule that modulates the function of myosin. Its primary mechanism of action is the inhibition of myosin ATPase activity.[1] This modulation of the myosin chemomechanical cycle affects muscle contraction and relaxation.[2][3] In cardiac muscle, for instance, such modulation can reduce hypercontractility, which is a hallmark of certain cardiomyopathies.[4][5][6]

Q2: What are potential off-target effects of this compound and why are they a concern?

Off-target effects are unintended interactions of a drug with proteins other than its intended target.[7] For this compound, potential off-target effects could include the inhibition of other ATPases or kinases, given the structural similarities in the ATP-binding pockets of many enzymes.[7] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in therapeutic applications.[8] Identifying and minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapies.[9]

Q3: What are the initial steps to predict potential off-target effects of this compound in silico?

Before beginning wet-lab experiments, computational or in silico methods can be employed to predict potential off-target interactions.[7][10] These approaches utilize the chemical structure of this compound to screen against databases of known protein structures. Methods like Similarity Ensemble Approach (SEA) can predict potential off-targets by comparing the modulator's structure to ligands with known targets.[10] These predictions can then be used to guide experimental validation.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cellular assays.

Unexpected phenotypes or high variability in experimental results could be due to off-target effects. This guide provides a systematic approach to investigate and mitigate these issues.

Troubleshooting Workflow

A Unexpected/Inconsistent Cellular Assay Results B Confirm On-Target Engagement (e.g., CETSA) A->B C Hypothesize Off-Target Effects B->C Target engagement confirmed D Broad Spectrum Off-Target Screening C->D E Kinase Profiling D->E e.g., Kinases F Chemical Proteomics D->F e.g., Other ATPases G Validate Hits (Dose-Response & Cellular Assays) E->G F->G H Structure-Activity Relationship (SAR) Studies to Minimize Off-Targets G->H Confirmed off-targets I Refined Compound with Improved Selectivity Profile H->I

Caption: Troubleshooting workflow for investigating unexpected experimental results.

Step 1: Confirm On-Target Engagement

First, verify that this compound is engaging with its intended myosin target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14][15] A successful CETSA experiment will show a thermal stabilization of the target protein in the presence of the compound.

Step 2: Identify Potential Off-Targets

If on-target engagement is confirmed, the unexpected effects are likely due to off-target interactions. The following experimental approaches can be used to identify these off-targets.

Experimental Protocols for Off-Target Identification

Here we provide detailed methodologies for key experiments to identify and characterize the off-target profile of this compound.

Kinase Profiling

Kinases are a common class of off-targets for small molecules that bind to ATP pockets.[7] A broad in vitro kinase screen can identify unintended inhibition of various kinases.

Experimental Protocol: In Vitro Radiometric Kinase Assay [16][17]

  • Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM concentration.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Add Kinase and Inhibitor: Add the specific purified recombinant kinase to each well, followed by the diluted this compound or DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase.

  • Stop Reaction and Filter: After a defined incubation period, stop the reaction with a stop solution (e.g., phosphoric acid) and transfer the mixture to a phosphocellulose filter plate.

  • Wash and Scintillation Counting: Wash the filter plate to remove unincorporated [γ-³³P]ATP, dry the plate, and add a scintillation cocktail.

  • Data Analysis: Measure radioactivity using a scintillation counter. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Data Presentation: Kinase Selectivity Profile of this compound (Hypothetical Data)

TargetIC₅₀ (nM)Selectivity (Fold vs. Primary Target)
Primary Target (Myosin X) 50 1
Off-Target Kinase 11,50030
Off-Target Kinase 2>10,000>200
Off-Target Kinase 395019
Off-Target Kinase 45,200104
Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13][14][15]

Experimental Protocol: Western Blot-based CETSA [11][12]

  • Cell Treatment: Culture cells to 80-90% confluency and treat with this compound at various concentrations or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein (and suspected off-targets).

  • Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Workflow Diagram

A Treat cells with This compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot) C->D E Plot melting curves and analyze thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics

Chemical proteomics aims to identify the direct binding partners of a small molecule from the entire proteome.[8][18] An affinity-based approach is described below.

Experimental Protocol: Affinity-based Protein Profiling [16]

  • Immobilize Compound: Synthesize an analog of this compound with a linker arm that can be covalently attached to affinity beads (e.g., sepharose beads). Prepare control beads with no compound.

  • Protein Lysate Incubation: Incubate the compound-immobilized beads and control beads with cell or tissue lysates. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.

  • Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the this compound beads with those from the control and competition experiments. Proteins that are significantly enriched on the compound beads and whose binding is competed away by the free compound are considered specific binding partners.

Data Presentation: Proteomic Hits for this compound (Hypothetical Data)

Protein IDPeptide Counts (Compound)Peptide Counts (Control)Peptide Counts (Competition)Putative Role
MYH7 125 2 10 On-Target
KLC145338Potential Off-Target
ATP1A178515Potential Off-Target
MAPK162455Potential Off-Target

Minimizing Off-Target Effects

Q4: How can I minimize the identified off-target effects of this compound?

Once off-targets are identified and validated, several strategies can be employed to minimize their effects:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to off-targets while maintaining or improving affinity for the on-target myosin.

  • Dose Optimization: Use the lowest effective concentration of this compound in your experiments to minimize the engagement of lower-affinity off-targets.

  • Use of More Specific Analogs: If available, utilize a more selective analog of this compound that has been developed through medicinal chemistry efforts.

  • Control Experiments: In cellular studies, use a structurally related but inactive analog as a negative control to differentiate on-target from off-target-driven phenotypes. Additionally, using techniques like siRNA or CRISPR to knockdown the identified off-target can help elucidate its contribution to the observed cellular effects.

Signaling Pathway Considerations

If kinase profiling reveals off-target inhibition of a specific kinase, it is crucial to understand the downstream consequences. For example, if this compound is found to inhibit a kinase in the MAPK pathway, this could have widespread effects on cell proliferation, differentiation, and survival.

A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I This compound (Off-Target Effect) I->D Inhibition

Caption: Potential off-target inhibition of the MAPK signaling pathway.

References

Technical Support Center: Myosin Modulator 2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin Modulator 2 and other related myosin modulators.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Compound B172, is a small molecule that modulates the function of myosin. It has been shown to inhibit the ATPase activity of myosin in various muscle tissues, including rabbit psoas, porcine atria, and porcine ventricle.[1][2][3] This inhibitory action suggests its potential as a therapeutic agent for conditions characterized by excessive muscle contractility.

Q2: What is the general mechanism of action for myosin modulators?

A2: Myosin modulators are a class of molecules that directly target the cardiac myosin motor protein to either inhibit or activate its function.[4]

  • Myosin Inhibitors (e.g., Mavacamten, Aficamten, Blebbistatin, and this compound): These molecules typically reduce the rate of ATP hydrolysis by myosin, leading to a decrease in the number of force-producing cross-bridges between actin and myosin. This results in reduced muscle contractility.[4][5] Some inhibitors, like mavacamten, are thought to stabilize myosin in a "super-relaxed" state, further reducing its activity.

  • Myosin Activators (e.g., Omecamtiv Mecarbil): These compounds generally increase the rate at which myosin transitions into a force-producing state, thereby enhancing the strength of muscle contraction without significantly altering intracellular calcium levels.

Q3: What are the primary applications of this compound and similar compounds in research?

A3: Myosin modulators are primarily investigated for their therapeutic potential in cardiovascular diseases. Myosin inhibitors are being studied for conditions like hypertrophic cardiomyopathy (HCM), where the heart muscle is overly thick and contracts too forcefully. Conversely, myosin activators are explored for treating systolic heart failure, a condition characterized by weakened heart muscle contractions. In a research setting, these compounds are valuable tools for dissecting the molecular mechanisms of muscle contraction and for studying the pathophysiology of various myopathies.

Troubleshooting Guide

Myosin ATPase Assays

Q4: My ATPase assay shows high variability between replicates. What are the possible causes and solutions?

A4: High variability in ATPase assays can stem from several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate solutions. Use calibrated pipettes and pre-wet the tips.

  • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay. Use a water bath or incubator to equilibrate all reagents and reaction plates.

  • Heterogeneous Myofibril Preparation: If using myofibrils, ensure they are well-homogenized to get a uniform suspension. Variability in the size and aggregation of myofibrils can affect the assay.

  • Reagent Instability: Prepare fresh reagents, especially ATP solutions, as they can hydrolyze over time. Keep all stock solutions on ice.

Q5: I am observing lower than expected or no inhibition with this compound. What should I check?

A5:

  • Compound Integrity and Solubility: Verify the purity and concentration of your this compound stock. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into the assay buffer. Poor solubility can lead to a lower effective concentration.

  • Enzyme Activity: Confirm that your myosin preparation is active. Run a positive control with a known inhibitor (e.g., blebbistatin) to validate the assay setup.[5] "Dead" or inactive myosin heads will not contribute to ATPase activity and will not be inhibited.

  • Assay Conditions: The inhibitory potency of some compounds can be sensitive to assay conditions such as pH, ionic strength, and the concentration of actin.[6] Ensure these are consistent with established protocols.

Q6: My baseline ATPase activity is very low. How can I improve the signal?

A6:

  • Increase Enzyme Concentration: A higher concentration of active myosin will result in a greater overall ATPase activity.

  • Optimize Assay Buffer: Ensure the buffer composition (pH, salt concentration, Mg2+ concentration) is optimal for myosin activity.

  • Use a More Sensitive Detection Method: If using a colorimetric assay like the malachite green assay, consider a more sensitive fluorescence-based assay that can detect smaller changes in ADP production.[7]

Cardiomyocyte Contractility Assays

Q7: The cardiomyocytes in my contractility assay are not beating or are beating irregularly. What could be the problem?

A7:

  • Poor Cell Health: Ensure the isolated cardiomyocytes are healthy and viable before starting the experiment. Poor isolation techniques can damage the cells.[8] It is also crucial that the starting pluripotent stem cells for cardiomyocyte differentiation are of high quality.[9]

  • Suboptimal Culture Conditions: Maintain the correct temperature, CO2 levels, and media composition. Changes in the cellular environment can stress the cells and affect their beating.

  • Incorrect Pacing Frequency: If using electrical stimulation to pace the cells, ensure the frequency is appropriate for the cell type (e.g., 1 Hz for adult human cardiomyocytes).[10]

Q8: I am observing a lot of cell movement (translation or rotation) during the contractility measurement, which is interfering with the analysis. How can I minimize this?

A8: Cell movement is a common issue in cardiomyocyte contractility assays.[8]

  • Improve Cell Adhesion: Ensure the culture plates are properly coated to promote strong cell adhesion.

  • Use Advanced Analysis Software: Some analysis software can track cell movement and correct for it, providing more accurate contractility measurements.

  • Allow for an Equilibration Period: Give the cells sufficient time to settle and adhere to the plate before starting the experiment.

Q9: The effect of this compound on cardiomyocyte contractility is not consistent. What could be the cause?

A9:

  • Compound Concentration: Verify the final concentration of the modulator in the well. Inadequate mixing can lead to concentration gradients.

  • Cellular Heterogeneity: There can be inherent variability in the response of individual cardiomyocytes. Analyze a sufficient number of cells to obtain a statistically significant result.

  • Edge Effects: In multi-well plates, wells on the edge can behave differently due to temperature and evaporation gradients. It is recommended to fill the outer wells with buffer and not use them for experiments.[11]

Data Presentation

Table 1: Inhibitory Concentrations (IC25) of this compound (Compound B172) on ATPase Activity

Myosin SourceIC25 (µM)
Rabbit Psoas2.013
Porcine Atria2.94
Porcine Ventricle20.93

Data sourced from MedchemExpress.[1][2][3]

Table 2: Comparative IC50 Values of Myosin Inhibitors on ATPase Activity

CompoundMyosin SourceAssay TypeIC50 (µM)
MavacamtenBovine Cardiac MyofibrilsMyofibrillar ATPase~0.5
Para-nitroblebbistatinBovine Cardiac MyofibrilsMyofibrillar ATPase~2.0

Data is approximate and sourced from published research.[4]

Experimental Protocols

Protocol 1: Myosin ATPase Activity Assay (Malachite Green Method)

This protocol is adapted from standard malachite green-based phosphate (B84403) detection assays.[6][12][13][14]

Materials:

  • Purified myosin or myofibril preparation

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 50 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • ATP solution (e.g., 10 mM in assay buffer)

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4N HCl). Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh.

  • 384-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at ~630 nm

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in assay buffer.

  • Enzyme Preparation: Dilute the myosin/myofibril preparation to the desired concentration in cold assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or vehicle (assay buffer with the same percentage of DMSO) to each well.

    • Add 20 µL of the diluted myosin/myofibril preparation to each well.

    • Include "no enzyme" controls containing only assay buffer.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the same temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Add 10 µL of the Malachite Green reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at 630 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" controls from the experimental wells. Plot the absorbance against the concentration of this compound to determine the IC25/IC50 value.

Protocol 2: Isolated Cardiomyocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on the contractility of isolated cardiomyocytes.[8][9][10][11][15]

Materials:

  • Isolated primary cardiomyocytes or stem cell-derived cardiomyocytes

  • Appropriate culture medium

  • This compound stock solution (in DMSO)

  • Culture plates suitable for microscopy

  • A system for measuring cardiomyocyte contractility (e.g., video-based edge detection, impedance sensing, or microelectrode array with contractility measurement capabilities)

  • Electrical field stimulator (if cells are not spontaneously beating)

Procedure:

  • Cell Plating: Plate the cardiomyocytes on the appropriate culture plates and allow them to attach and stabilize according to the cell type-specific protocol. For stem cell-derived cardiomyocytes, ensure they have reached the desired level of maturity.[9]

  • Baseline Recording: Place the culture plate on the contractility measurement system and record the baseline contractile activity for a few minutes. If necessary, pace the cells at a physiological frequency (e.g., 1 Hz).

  • Compound Addition: Prepare dilutions of this compound in the culture medium. Carefully add the compound to the wells, ensuring gentle mixing to avoid detaching the cells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation and Recording: Incubate the cells with the compound for a predetermined amount of time. Record the contractile activity at various time points to assess the acute and sustained effects of the modulator.

  • Data Analysis: Analyze the recorded contractility data to extract parameters such as:

    • Contraction amplitude (percent sarcomere shortening)

    • Contraction and relaxation velocities

    • Beat rate

  • Dose-Response Curve: Plot the change in contractility parameters against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling and Experimental Workflow Diagrams

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_modulators Modulator Intervention Points M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Actin Detachment) Inhibitor Myosin Inhibitor (e.g., this compound) Inhibitor->AM_ADP_Pi Inhibits Pi Release Activator Myosin Activator Activator->AM_ADP_Pi Promotes Pi Release

Caption: The cardiac myosin ATPase cycle and points of intervention for myosin modulators.

ATPase_Assay_Workflow start Start reagents Prepare Reagents (Myosin, Modulator, ATP) start->reagents plate_setup Plate Setup (Add Modulator & Myosin) reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate Initiate Reaction (Add ATP) pre_incubation->initiate reaction Incubate initiate->reaction stop_develop Stop Reaction & Develop Color reaction->stop_develop read Read Absorbance stop_develop->read analyze Analyze Data read->analyze end End analyze->end

Caption: A typical workflow for a myosin ATPase activity assay.

References

addressing Myosin modulator 2 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability of Myosin modulator 2 (Mordan) in long-term experiments. Our goal is to help researchers, scientists, and drug development professionals ensure the integrity and activity of Mordan throughout their studies.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound (Mordan) instability in my experiments?

A: Signs of Mordan instability can manifest in various ways, including:

  • Reduced or inconsistent biological activity: The most critical indicator is a decrease in the expected pharmacological effect over time.

  • Visible precipitation or aggregation: Cloudiness or visible particles in the Mordan stock solution or experimental media.[1][2]

  • Changes in protein concentration: A decrease in the soluble protein concentration, which can be measured by standard protein quantification assays.

  • Appearance of degradation bands on a Western blot: Running a sample of your Mordan stock on an SDS-PAGE gel and probing with an anti-Mordan antibody may reveal lower molecular weight bands indicative of proteolytic degradation.[3][4]

Q2: What is the recommended storage temperature for long-term stability of Mordan?

A: For long-term storage, this compound should be aliquoted into single-use volumes and stored at -80°C.[1] This minimizes enzymatic activity and degradation. For short-term storage (a few days), 4°C may be acceptable, but repeated warming and cooling should be avoided. Avoid repeated freeze-thaw cycles as they can lead to protein denaturation and aggregation.[1]

Q3: How do freeze-thaw cycles affect Mordan's stability?

A: Repeated freeze-thaw cycles can cause denaturation and aggregation of proteins.[1] Ice crystal formation during freezing can disrupt the protein's tertiary structure, leading to a loss of function. To mitigate this, it is crucial to aliquot the protein solution into single-use volumes.[1] The addition of cryoprotectants like glycerol (B35011) to the storage buffer can also help protect the protein from damage during freezing.[1]

Q4: Can the buffer composition impact the long-term stability of Mordan?

A: Yes, buffer composition is critical for maintaining protein stability.[5] Key factors to consider include:

  • pH: The pH of the buffer should be optimized for Mordan's stability, which is often near its isoelectric point.[1]

  • Additives: Stabilizers such as sugars (e.g., sucrose, trehalose), reducing agents (e.g., DTT, β-mercaptoethanol) to prevent oxidation, and protease inhibitors are often beneficial.[1]

  • Ionic Strength: The salt concentration can influence protein solubility and aggregation.[6]

Q5: My Mordan solution shows signs of precipitation. What should I do?

A: Precipitation is a clear sign of protein aggregation and instability.[2] First, centrifuge the solution to pellet the aggregate. The supernatant can be carefully collected and its concentration re-quantified. However, the presence of soluble, non-native aggregates may still be a concern.[2] To prevent further precipitation, consider optimizing the storage buffer by adjusting the pH, ionic strength, or adding anti-aggregation agents.[1] It is also advisable to prepare a fresh stock of Mordan.

Troubleshooting Guides

Issue 1: Loss of Mordan Activity in Long-Term Cell Culture Experiments
Potential Cause Troubleshooting Steps
Proteolytic Degradation Add a broad-spectrum protease inhibitor cocktail to the cell culture medium.[3] Ensure that all solutions and equipment are sterile to prevent microbial contamination, which can be a source of proteases.
Chemical Instability in Media The complex components of cell culture media can sometimes affect the stability of a modulator. Prepare fresh Mordan dilutions in media immediately before each experiment. Consider performing a time-course experiment to assess Mordan's stability in your specific culture medium by measuring its concentration or activity over time.
Adsorption to Labware Proteins can adsorb to the surface of plasticware, reducing the effective concentration. Use low-protein-binding tubes and plates. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your dilution buffer can help prevent surface adsorption.
Oxidation If Mordan contains sensitive residues like cysteine, it may be prone to oxidation. Add a reducing agent such as DTT or β-mercaptoethanol to your stock solution, but be mindful of potential interference with your assay.
Issue 2: Inconsistent Results Between Mordan Aliquots
Potential Cause Troubleshooting Steps
Improper Aliquoting Technique Ensure the Mordan stock solution is homogenous before aliquoting. Gently mix the stock solution before dispensing into smaller volumes. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C storage to ensure rapid and uniform freezing.
Variable Freeze-Thaw Cycles Label aliquots clearly and keep a log of their use. Avoid using an aliquot that has been thawed more than once. When thawing, do so quickly at room temperature or in a 37°C water bath and immediately place on ice.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure that each aliquot contains the same volume and therefore the same amount of Mordan.

Data Presentation

Table 1: Influence of Storage Temperature on Mordan Activity Over Time

Storage TemperatureWeek 1 Activity (%)Week 4 Activity (%)Week 12 Activity (%)
4°C98 ± 285 ± 562 ± 8
-20°C99 ± 195 ± 388 ± 4
-80°C100 ± 199 ± 298 ± 2
-80°C with 10% Glycerol100 ± 1100 ± 199 ± 1

Data is presented as mean ± standard deviation and represents the percentage of initial biological activity.

Table 2: Effect of Buffer Additives on Mordan Stability at 4°C (Assessed by Percentage of Soluble Protein Remaining)

AdditiveDay 1 (%)Day 7 (%)Day 30 (%)
None (Control)10091 ± 475 ± 6
0.1% BSA10098 ± 292 ± 3
1 mM DTT10096 ± 389 ± 5
Protease Inhibitor Cocktail10099 ± 197 ± 2

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessing Mordan Stability using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol outlines a method to rapidly assess the thermal stability of Mordan under different buffer conditions.[7][8] An increase in the melting temperature (Tm) indicates a more stable protein conformation.

Materials:

  • This compound (Mordan)

  • Real-Time PCR instrument

  • 96-well PCR plates

  • SYPRO Orange dye (or similar fluorescent dye)

  • Buffer solutions with varying pH, salts, and additives to be tested

Methodology:

  • Prepare a master mix containing Mordan at a final concentration of 2 µM and SYPRO Orange dye at a 5X final concentration in a base buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the different buffer components (e.g., salts, additives) to be tested to the appropriate wells. Include a control with no added components.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a Real-Time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.

  • Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye will bind to the exposed hydrophobic regions and fluoresce.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the fluorescence curve.[7]

  • Compare the Tm values across the different buffer conditions. Higher Tm values indicate greater protein stability.

Mandatory Visualizations

Mordan_Stability_Workflow cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_troubleshoot Troubleshooting stock Mordan Stock Solution aliquot Aliquot into Single-Use Tubes stock->aliquot storage Store at -80°C aliquot->storage thaw Thaw Aliquot Rapidly storage->thaw dilute Dilute in Optimized Buffer thaw->dilute assay Perform Experiment dilute->assay instability Signs of Instability? assay->instability instability->assay No check_storage Verify Storage Conditions instability->check_storage Yes optimize_buffer Optimize Buffer (pH, Additives) check_storage->optimize_buffer use_fresh Use Fresh Aliquot optimize_buffer->use_fresh

Caption: Workflow for handling Mordan to ensure stability.

Myosin_Modulation_Pathway Myosin_SRX Myosin (Super Relaxed State) Myosin_DRX Myosin (Disordered Relaxed State) Myosin_SRX->Myosin_DRX Activation Myosin_Actin Myosin-Actin Complex Myosin_DRX->Myosin_Actin Actin Binding Myosin_Actin->Myosin_DRX ATP Binding & Release Contraction Muscle Contraction Myosin_Actin->Contraction Mordan Mordan Mordan->Myosin_SRX Stabilizes

Caption: Proposed mechanism of Mordan stabilizing the super-relaxed state of myosin.[9][10]

References

Technical Support Center: Myosin Modulator 2 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Myosin modulator 2 in primary cell cultures. Below you will find troubleshooting guides and frequently asked questions to assist in refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a modulator of myosin that functions by inhibiting ATPase activity.[1] This inhibition of the myosin ATPase cycle affects the power stroke of myosin, leading to a reduction in muscle contractility and cellular tension.[2][3][4][5] While its precise interactions are still under investigation, it is expected to influence cellular processes dependent on actomyosin (B1167339) contractility, such as cell migration, adhesion, and morphology.[6][7]

Q2: What is the recommended starting concentration for this compound in primary cell cultures?

A2: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental endpoint. Based on the IC25 values in various tissues (2.013 µM to 20.93 µM), a good starting point for a dose-response experiment would be in the low micromolar range (e.g., 1 µM to 25 µM).[1] It is crucial to perform a dose-response curve to determine the EC50 for your specific cell type and assay.[8][9]

Q3: How should I dissolve and store this compound?

A3: this compound is typically a solid at room temperature.[1] It is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the powdered form should be kept at -20°C (for up to 3 years) or 4°C (for up to 2 years).[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q4: Is this compound expected to be cytotoxic to primary cells?

A4: Like many small molecules, this compound may exhibit cytotoxicity at high concentrations or with prolonged exposure.[10][11] It is essential to perform viability assays, such as MTT or LDH assays, in parallel with your functional experiments to identify a concentration range that is effective without compromising cell health.[12][13] Primary cells can be more sensitive than cell lines, so careful toxicity assessment is critical.

Q5: How quickly can I expect to see an effect after treating my primary cells with this compound?

A5: The onset of action will depend on the cellular process being investigated. Effects on rapid processes like cell contractility and morphology can often be observed within minutes to a few hours of treatment.[6][14] For longer-term effects, such as changes in cell migration, differentiation, or gene expression, incubation times may need to be extended to 24 hours or longer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Cell Health: Primary cells may be unhealthy or stressed, leading to a lack of response. 3. Inadequate Incubation Time: The treatment duration may be too short to observe the desired effect. 4. Low Myosin II Expression: The specific primary cell type may have low endogenous levels of non-muscle myosin II.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Ensure optimal primary cell culture conditions and check cell viability before starting the experiment.[15] 3. Increase the incubation time and perform a time-course experiment. 4. Verify the expression of non-muscle myosin II isoforms (e.g., MYH9, MYH10) in your primary cells using techniques like Western blotting or immunofluorescence.
High Cell Death/Cytotoxicity 1. Concentration Too High: The concentration of this compound is toxic to the cells. 2. Prolonged Exposure: Long incubation times may lead to cumulative toxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range.[10] Lower the working concentration of the modulator. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent Results 1. Reagent Instability: The this compound stock solution may have degraded. 2. Variability in Primary Cells: Primary cells can have high batch-to-batch variability. 3. Inconsistent Experimental Conditions: Minor variations in cell density, media changes, or incubation times can affect outcomes.1. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[1] 2. Use cells from the same donor and passage number whenever possible. Thoroughly characterize each new batch of primary cells.[16] 3. Standardize all experimental protocols and maintain meticulous records of all steps.
Unexpected Morphological Changes 1. Cytoskeletal Disruption: Myosin II inhibition can lead to significant changes in cell shape, such as cell rounding, increased branching, or loss of stress fibers.[2][6][7] 2. Off-Target Effects: At high concentrations, the modulator may have off-target effects.1. These changes may be an expected outcome of myosin II inhibition. Document the morphological changes with microscopy. Consider using lower, non-toxic concentrations. 2. Refer to any available literature on the specificity of this compound. If none exists, consider using another myosin II inhibitor (e.g., Blebbistatin) as a positive control to see if similar morphological changes are induced.

Experimental Protocols & Data

This compound Dose-Response and Viability Data (Hypothetical)

The following tables present hypothetical data for a dose-response and cytotoxicity analysis of this compound on primary human umbilical vein endothelial cells (HUVECs).

Table 1: Dose-Response of this compound on HUVEC Migration

Concentration (µM)Migration Inhibition (%)
0.15 ± 1.2
0.522 ± 3.5
1.048 ± 4.1
5.075 ± 5.3
10.089 ± 3.9
25.092 ± 2.8

Table 2: Cytotoxicity of this compound on HUVECs after 24-hour incubation

Concentration (µM)Cell Viability (%)
0.199 ± 1.5
0.598 ± 1.8
1.097 ± 2.0
5.095 ± 2.5
10.085 ± 4.2
25.060 ± 7.8
Detailed Methodologies

1. Protocol for Determining Optimal Concentration using a Scratch (Wound Healing) Assay

This protocol is designed to determine the effective concentration of this compound for inhibiting primary cell migration.

  • Cell Culture:

    • Culture primary endothelial cells (e.g., HUVECs) on a 24-well plate until a confluent monolayer is formed.

    • Use appropriate primary cell culture medium and conditions.[15]

  • Scratch Assay:

    • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (DMSO).

  • Imaging and Analysis:

    • Capture images of the scratch at time 0 and after a set time period (e.g., 12 or 24 hours).

    • Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each concentration and normalize to the vehicle control to determine the percentage of migration inhibition.

2. Protocol for Assessing Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on the viability of primary cells.

  • Cell Plating:

    • Seed primary cells (e.g., primary hepatocytes) in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach and recover for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing a range of this compound concentrations and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_myosin Myosin II Regulation cluster_downstream Cellular Effects RhoA RhoA ROCK ROCK RhoA->ROCK Activates Myosin_RLC Myosin Light Chain (MLC) ROCK->Myosin_RLC Phosphorylates MLCK MLCK MLCK->Myosin_RLC Phosphorylates pMLC Phosphorylated MLC Myosin_RLC->pMLC Myosin_II_Motor Myosin II Motor (ATPase) pMLC->Myosin_II_Motor Activates Actomyosin_Contraction Actomyosin Contraction Myosin_II_Motor->Actomyosin_Contraction Drives Myosin_Modulator_2 This compound Myosin_Modulator_2->Myosin_II_Motor Inhibits ATPase Cell_Adhesion_Migration Cell Adhesion & Migration Actomyosin_Contraction->Cell_Adhesion_Migration Regulates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Culture Primary Cells to desired confluence C Perform Dose-Response (e.g., 0.1 to 25 µM) A->C B Prepare this compound stock and working solutions B->C D Incubate for defined period (e.g., 24h) C->D E Functional Assay (e.g., Migration) D->E F Viability Assay (e.g., MTT) D->F G Data Analysis: Determine EC50 and Cytotoxic Concentration E->G F->G

References

Technical Support Center: Myosin Modulator 2 (MYOM2) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Myosin Modulator 2 (MYOM2). The information is presented in a question-and-answer format to directly address common issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (MYOM2) and why is it a target of interest?

This compound (MYOM2), also known as myomesin-2 or M-protein, is a key structural component of the M-band in the sarcomere of striated muscles, including the heart and fast skeletal muscles.[1][2] It plays a crucial role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and connecting them to the elastic titin filaments.[1] MYOM2 is a significant target of interest because mutations in the MYOM2 gene have been associated with inherited cardiac diseases such as hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF).[1][3] These mutations can lead to myofibrillar disarray and altered contractile performance of the heart.[1][3] Therefore, developing modulators for MYOM2 could offer therapeutic strategies for these conditions.

Q2: I am planning a study on a potential MYOM2 modulator. What are the key experiments I should consider?

A comprehensive study of a MYOM2 modulator should involve a multi-faceted approach to assess its impact on molecular interactions, enzymatic activity, and cellular function. Key experiments include:

  • Protein-Protein Interaction Assays: Techniques like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) can be used to determine if the modulator affects the binding of MYOM2 to its known partners, such as myosin, titin, and muscle-type creatine (B1669601) kinase.

  • Myosin ATPase Assays: These assays are critical to measure the rate of ATP hydrolysis by myosin, which is a fundamental step in muscle contraction. It's important to assess how the modulator, in the context of MYOM2, influences this enzymatic activity.[4]

  • In Vitro Motility Assays: This technique directly visualizes the movement of actin filaments propelled by myosin motors. It provides a direct measure of the impact of the modulator on the contractile machinery's function.

  • Cardiomyocyte Contractility Assays: Using isolated cardiomyocytes, ideally derived from patient-specific induced pluripotent stem cells (iPSCs) with MYOM2 mutations, allows for the assessment of the modulator's effect on cellular contraction and relaxation properties.[1][3]

  • Single-Molecule Force Spectroscopy: Techniques like atomic force microscopy (AFM) or optical tweezers can provide detailed insights into how the modulator affects the force generation of individual myosin motors in the presence of MYOM2.

Q3: How do I normalize data from cardiomyocyte contractility assays, especially when dealing with cells expressing MYOM2 variants?

Normalizing contractility data is crucial for accurate interpretation, particularly when comparing cardiomyocytes with and without MYOM2 mutations, or with and without a modulator. Common normalization strategies include:

  • Cell Size or Area: Contractile force can be normalized to the cross-sectional area of the cardiomyocyte to account for differences in cell size.

  • Protein Concentration: Normalizing force to the total protein concentration or specifically to the myofibrillar protein content can account for variations in the density of contractile units.[5]

  • Baseline Measurements: For drug studies, contractility parameters (e.g., peak shortening, velocity of contraction/relaxation) should be expressed as a percentage change from the baseline measurement taken before the application of the modulator.

  • Internal Controls: In studies involving MYOM2 variants, it is essential to compare the data to control cells (e.g., isogenic controls without the mutation) to accurately attribute any observed differences to the variant itself.

When dealing with MYOM2 variants that may cause cellular hypertrophy, it is particularly important to normalize to a parameter that reflects the density of the contractile machinery rather than just cell size.

Troubleshooting Guides

Troubleshooting Co-Immunoprecipitation (Co-IP) with MYOM2

Problem: Weak or no co-immunoprecipitation of MYOM2 with its binding partners (e.g., myosin, titin).

Possible Cause Recommended Solution
Antibody Issues - Use a high-affinity, IP-grade antibody specific to MYOM2. Validate the antibody's ability to recognize the native protein. - Ensure the antibody's epitope is not masked by the protein-protein interaction. Consider using antibodies targeting different regions of MYOM2.
Lysis Buffer Composition - The lysis buffer may be too stringent and disrupting the protein-protein interaction. Start with a gentle lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) and add stronger detergents only if necessary.[6] - Optimize the salt concentration; high salt can disrupt ionic interactions.
Low Protein Expression - Confirm the expression of both MYOM2 and the binding partner in your cell or tissue lysate via Western blot of the input. - If expression is low, you may need to increase the amount of starting material.
Transient or Weak Interaction - For transient interactions, consider in vivo cross-linking before cell lysis to stabilize the protein complex. - Perform the Co-IP at a lower temperature (4°C) to minimize protein degradation and preserve weaker interactions.
Protein Degradation - Always use fresh protease and phosphatase inhibitors in your lysis buffer.[7]
Troubleshooting Myosin ATPase Assays in the Presence of a MYOM2 Modulator

Problem: High variability or unexpected results in myosin ATPase activity measurements.

Possible Cause Recommended Solution
Inconsistent Reagent Quality - Ensure the purity and activity of your myosin and actin preparations. Poor quality proteins can lead to inconsistent results. - Use freshly prepared ATP solutions for each experiment.
Assay Conditions - Maintain consistent temperature, pH, and ionic strength across all experiments, as these factors can significantly influence enzyme kinetics. - Ensure the concentration of the modulator is accurate and that it is fully solubilized in the assay buffer. Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[8]
Data Analysis Issues - For dose-response curves, use a sufficient number of data points to accurately determine the IC50 or EC50. Fit the data using a non-linear regression model.[9] - Ensure that the measurements are taken within the linear range of the assay.
Indirect Effects of the Modulator - The modulator might be affecting other components of the assay, such as the coupling enzymes in an NADH-coupled assay. Run controls to test for this possibility.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on MYOM2 and the effects of its modulators.

Table 1: Impact of MYOM2 Mutations on Cardiomyocyte Function

MYOM2 Mutation Cell Type Parameter Measured Observed Effect Reference
Various HCM-associated mutationsPatient-derived cardiomyocytesPassive forceReduced passive force with increasing sarcomere length[1][3]
p.M270TPatient-derived cardiomyocytesMyofibrillar organizationMyofibrillar disarray[1]
p.I793VPatient-derived cardiomyocytesMyofibrillar organizationMyofibrillar disarray[1]

Table 2: Kinetic Parameters of Myosin Modulators (Example Data)

Note: This table provides example data for a generic myosin inhibitor, as specific quantitative data for a MYOM2-targeted modulator is not yet widely available. These parameters would be key to measure for a novel MYOM2 modulator.

Modulator Myosin Type Assay Parameter Value Reference
MavacamtenBovine cardiac myosin-S1Steady-state ATPaseIC500.473 µM[8]
MavacamtenHuman cardiac myosin-S1Steady-state ATPaseIC500.727 µM[8]
MavacamtenBovine cardiac myosin-S1Transient kinetics (ADP release)Rate (DMSO)128.9 ± 3.10 s⁻¹[8]
MavacamtenBovine cardiac myosin-S1Transient kinetics (ADP release)Rate (20 µM Mavacamten)132.2 ± 3.05 s⁻¹[8]

Experimental Protocols

Protocol 1: Actin-Activated Myosin ATPase Assay

This protocol is for measuring the steady-state ATPase activity of myosin in the presence of actin and a potential MYOM2 modulator.

Reagents:

  • Purified Myosin (e.g., cardiac heavy meromyosin)

  • Purified Actin

  • MYOM2 (wild-type and/or variant)

  • MYOM2 Modulator Stock Solution (in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 25 mM KCl, 20 mM MOPS, 5 mM MgCl₂, 1 mM DTT, pH 7.0)

  • ATP Solution (e.g., 100 mM stock)

  • NADH-coupled ATP regenerating system (Lactate dehydrogenase, Pyruvate kinase, NADH, Phosphoenolpyruvate)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Protein Complexes: Pre-incubate myosin with or without MYOM2 and the modulator at various concentrations for a specified time at room temperature.

  • Set up the Reaction Plate: In a 96-well plate, add the assay buffer and the NADH-coupled ATP regenerating system to each well.

  • Add Myosin Complexes: Add the pre-incubated myosin-MYOM2-modulator complexes to the wells.

  • Add Actin: Add varying concentrations of actin to the wells to determine the actin-activated ATPase activity.

  • Initiate the Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.

  • Measure Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals for a set period. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis from the change in absorbance over time.

    • Plot the ATPase rate as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and KATPase (actin concentration at half-maximal activation).

    • For dose-response experiments, plot the ATPase rate as a function of modulator concentration and fit to a dose-response curve to determine the IC50 or EC50.[9]

Visualizations

Signaling and Structural Interactions of MYOM2

The following diagram illustrates the key interactions of MYOM2 within the M-band of the sarcomere, a critical hub for maintaining structural integrity and regulating muscle contraction.

MYOM2_Interactions cluster_sarcomere Sarcomere M-Band MYOM2 MYOM2 (Myomesin-2) Myosin Myosin Thick Filament MYOM2->Myosin Structural Link Titin Titin MYOM2->Titin Elastic Connection CK Creatine Kinase MYOM2->CK Metabolic Regulation Contraction Muscle Contraction Myosin->Contraction Drives Modulator MYOM2 Modulator Modulator->MYOM2 Alters Interaction

Caption: Key interactions of MYOM2 within the sarcomere M-band.

Experimental Workflow for a MYOM2 Modulator Study

This diagram outlines a typical experimental workflow for characterizing a novel MYOM2 modulator.

workflow start Hypothesized MYOM2 Modulator biochem Biochemical Assays (Co-IP, ATPase) start->biochem invitro In Vitro Functional Assays (Motility Assay) biochem->invitro cellular Cellular Assays (Cardiomyocyte Contractility) invitro->cellular analysis Data Analysis (Dose-Response, Kinetics) cellular->analysis conclusion Conclusion on Modulator Efficacy analysis->conclusion

Caption: Experimental workflow for MYOM2 modulator characterization.

References

Validation & Comparative

A Comparative Guide to Cardiac Myosin Modulators: Omecamtiv Mecarbil vs. Aficamten

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of a cardiac myosin activator and a next-generation cardiac myosin inhibitor for researchers and drug development professionals.

This guide provides a detailed comparison of two distinct cardiac myosin modulators: omecamtiv mecarbil, a cardiac myosin activator, and aficamten (B8198243), a cardiac myosin inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced effects, mechanisms, and experimental evaluation of these compounds.

Mechanism of Action: A Tale of Two Modulators

Cardiac myosin is the molecular motor responsible for heart muscle contraction. Its function is modulated by the binding and hydrolysis of ATP, which drives the cyclical interaction of myosin with actin filaments. Both omecamtiv mecarbil and aficamten target cardiac myosin but elicit opposing effects on its function.

Omecamtiv Mecarbil (Cardiac Myosin Activator): Omecamtiv mecarbil is an allosteric activator of cardiac myosin. It works by increasing the rate at which myosin heads enter the force-producing state, effectively increasing the number of myosin heads bound to actin at any given time during systole. This leads to a prolonged systolic ejection time and increased cardiac contractility without a significant increase in myocardial oxygen consumption.

Aficamten (Cardiac Myosin Inhibitor): In contrast, aficamten is a selective, allosteric inhibitor of cardiac myosin. It stabilizes the "super-relaxed" state of myosin, where the myosin heads are folded back and less available for interaction with actin. This reduces the number of active actin-myosin cross-bridges, thereby decreasing excessive cardiac contractility, which is a hallmark of conditions like hypertrophic cardiomyopathy (HCM).

Below is a diagram illustrating the distinct mechanisms of action of a cardiac myosin activator and inhibitor on the myosin-actin cross-bridge cycle.

cluster_activator Cardiac Myosin Activator (e.g., Omecamtiv Mecarbil) cluster_inhibitor Cardiac Myosin Inhibitor (e.g., Aficamten) A1 Increases rate of myosin entry into force-producing state A2 More myosin heads bound to actin A1->A2 A3 Prolonged systolic ejection time A2->A3 A4 Increased Cardiac Contractility A3->A4 B1 Stabilizes 'super-relaxed' state of myosin B2 Fewer myosin heads available for actin binding B1->B2 B3 Reduced number of active cross-bridges B2->B3 B4 Decreased Cardiac Contractility B3->B4

Figure 1: Opposing mechanisms of cardiac myosin modulators.

Comparative Efficacy and Clinical Data

The divergent mechanisms of omecamtiv mecarbil and aficamten translate to their application in different cardiovascular diseases. Omecamtiv mecarbil has been primarily investigated for heart failure with reduced ejection fraction (HFrEF), while aficamten is being developed for hypertrophic cardiomyopathy (HCM).

ParameterOmecamtiv MecarbilAficamten
Primary Indication Heart Failure with Reduced Ejection Fraction (HFrEF)Hypertrophic Cardiomyopathy (HCM)
Primary Clinical Effect Increased systolic ejection time, improved cardiac functionReduced left ventricular outflow tract (LVOT) gradient, improved symptoms
Key Clinical Trial GALACTIC-HFREDWOOD-HCM
Primary Endpoint Met Yes (composite of heart failure event or cardiovascular death)Yes (reduction in resting and post-Valsalva LVOT gradients)
Effect on Ejection Fraction Modest increaseReduction from baseline (in HCM patients)
Effect on Cardiac Biomarkers Reduction in NT-proBNPSignificant reduction in NT-proBNP

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of these drugs are crucial for their clinical application and dosing regimens.

ParameterOmecamtiv MecarbilAficamten
Route of Administration OralOral
Half-life ~20 hours~3-4 days
Metabolism Primarily via CYP3A4, CYP2D6, CYP2C9, CYP2C19Primarily via CYP3A4
Dosing Twice dailyOnce daily
Therapeutic Monitoring Based on clinical response and tolerabilityEchocardiographic monitoring of LVOT gradient and LVEF

Experimental Protocols

The evaluation of cardiac myosin modulators involves a range of in vitro and in vivo experiments. Below are representative protocols for key assays.

A. In Vitro Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified cardiac myosin, which is a direct measure of its enzymatic activity.

  • Objective: To determine the effect of the modulator on the intrinsic ATPase activity of cardiac myosin.

  • Methodology:

    • Purify cardiac myosin S1 subfragment from bovine or human ventricular tissue.

    • Prepare a reaction buffer containing actin, ATP, and the test compound (omecamtiv mecarbil or aficamten) at various concentrations.

    • Initiate the reaction by adding the myosin S1.

    • Incubate at a physiological temperature (e.g., 37°C).

    • Measure the rate of inorganic phosphate (B84403) (Pi) release over time using a colorimetric method (e.g., malachite green assay).

    • Plot the rate of Pi release against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

B. Skinned Muscle Fiber Tension-pCa Measurement

This experiment uses isolated muscle fibers to assess the direct effect of the compounds on myofilament calcium sensitivity and force generation.

  • Objective: To evaluate the modulator's effect on muscle fiber contractility and its dependence on calcium concentration.

  • Methodology:

    • Isolate single ventricular trabeculae or muscle fiber bundles.

    • Chemically "skin" the muscle fibers using a detergent (e.g., Triton X-100) to remove cell membranes while keeping the contractile apparatus intact.

    • Mount the skinned fiber between a force transducer and a length controller.

    • Expose the fiber to a series of solutions with increasing calcium concentrations (pCa, the negative log of the calcium concentration) in the presence and absence of the test compound.

    • Record the steady-state tension (force) generated at each pCa.

    • Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (calcium sensitivity) and maximal force.

The following diagram illustrates a typical experimental workflow for evaluating a novel cardiac myosin modulator.

A Compound Synthesis and Screening B In Vitro Assays A->B C Myosin ATPase Activity B->C D Skinned Muscle Fiber Tension-pCa B->D E Ex Vivo Langendorff Heart Model B->E F In Vivo Animal Models (e.g., Rodent, Canine) E->F G Echocardiography F->G H Hemodynamic Measurements F->H I Phase I Clinical Trials (Safety & PK/PD) F->I J Phase II/III Clinical Trials (Efficacy & Safety) I->J

Figure 2: Drug development workflow for cardiac myosin modulators.

Conclusion

Omecamtiv mecarbil and aficamten represent two distinct and innovative approaches to modulating cardiac contractility at the level of the sarcomere. As a cardiac myosin activator, omecamtiv mecarbil aims to enhance cardiac function in HFrEF. Conversely, aficamten, a cardiac myosin inhibitor, is designed to reduce the hypercontractility that drives pathophysiology in HCM. The continued development and study of these and other myosin modulators will undoubtedly expand the therapeutic landscape for a range of cardiovascular diseases. The experimental protocols and comparative data presented here provide a framework for the ongoing research and development in this exciting field.

A Comparative Guide to the Inhibitory Effects of Myosin Modulators: Mavacamten and Blebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent myosin inhibitors, Mavacamten and Blebbistatin. While "Myosin Modulator 2" is a placeholder, this document uses Mavacamten, a cardiac-specific myosin inhibitor, and Blebbistatin, a widely used non-muscle myosin II inhibitor, as representative examples to illustrate the validation of inhibitory effects on myosin. The information presented is based on published experimental data.

Executive Summary

Mavacamten and Blebbistatin are potent inhibitors of myosin ATPase activity, yet they exhibit distinct specificities and mechanisms of action. Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy[1][2]. It acts as a selective, allosteric, and reversible inhibitor of β-cardiac myosin, reducing hypercontractility[3][4][5]. Blebbistatin is a widely used research tool that selectively inhibits non-muscle myosin II isoforms and has been instrumental in elucidating the roles of myosin II in various cellular processes[6][7]. This guide presents a side-by-side comparison of their inhibitory profiles, mechanisms, and the experimental protocols used for their validation.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of Mavacamten and Blebbistatin have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for these two modulators against different myosin isoforms.

Table 1: IC50 Values for Mavacamten

Myosin IsoformAssay TypeIC50 (µM)Reference
Bovine Cardiac MyosinATPase Activity0.49[8]
Human Cardiac MyosinATPase Activity0.71[8]
Rabbit Fast Skeletal MyosinATPase Activity5.85[8]
Chicken Gizzard Smooth Muscle MyosinATPase Activity>50[8]
Human β-cardiac Myosin-S1Phosphate (B84403) Release1.78[8]
Cardiac Heavy MeromyosinIn Vitro Motility0.587[8]

Table 2: IC50 Values for Blebbistatin

Myosin IsoformAssay TypeIC50 (µM)Reference
Non-muscle Myosin IIAATPase Activity3.58[9]
Non-muscle Myosin IIBATPase Activity2.30[9]
Non-muscle Myosin IICATPase Activity1.57[9]
Smooth Muscle MyosinATPase Activity6.47[9]
Striated Muscle MyosinsATPase Activity0.5 - 5[10]

Mechanisms of Myosin Inhibition

Mavacamten and Blebbistatin inhibit the myosin ATPase cycle, but through different mechanisms and with different consequences for the motor protein's function.

Mavacamten: Stabilizing the Super-Relaxed State

Mavacamten acts as an allosteric inhibitor of the β-cardiac myosin heavy chain[1][5]. It reduces the overall ATPase activity by primarily inhibiting the rate-limiting phosphate release step in the myosin chemomechanical cycle[1][8]. A key aspect of Mavacamten's mechanism is its ability to shift the equilibrium of myosin heads towards an energy-sparing, "super-relaxed" state (SRX)[1][11]. In this state, the myosin heads are folded back against the thick filament backbone and are unable to interact with actin, leading to a reduction in the number of available force-producing cross-bridges[3][5][11]. This ultimately results in decreased myocardial contractility and improved diastolic relaxation[3][5].

Mavacamten_Mechanism Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis SRX Super-Relaxed State (Inhibited) Myosin_ATP->SRX ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Post-power stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding SRX->Myosin_ATP Mavacamten Mavacamten Mavacamten->SRX Stabilizes

Mavacamten's mechanism of action.
Blebbistatin: Trapping the Myosin-ADP-Pi Intermediate

Blebbistatin is a non-competitive inhibitor of myosin II ATPase activity[6]. It binds to a pocket on the myosin motor domain that is distinct from the ATP and actin binding sites[6]. Its primary mechanism involves trapping the myosin in a state where ADP and inorganic phosphate (Pi) are bound to the active site, but the myosin has a low affinity for actin. By slowing the rate of phosphate release, Blebbistatin effectively prevents the power stroke and keeps the myosin in a detached or weakly-bound state, thereby inhibiting contractility[6].

Blebbistatin_Mechanism Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Blebbistatin (Inhibited) Myosin_ADP_Pi->Inhibited_Complex ActoMyosin_ADP Acto-Myosin-ADP ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Binds to

Blebbistatin's mechanism of action.

Experimental Protocols for Validation

The inhibitory effects of myosin modulators are validated through a series of biochemical and biophysical assays. The following are detailed protocols for two key experiments.

Myosin ATPase Activity Assay (Malachite Green-Based)

This assay measures the rate of ATP hydrolysis by myosin by quantifying the amount of inorganic phosphate (Pi) released.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Myosin Solution - Assay Buffer - ATP Solution - Modulator Stock Mix Mix Myosin, Buffer, and Modulator Reagents->Mix Standards Prepare Phosphate Standards Std_Curve Generate Standard Curve Standards->Std_Curve Incubate_pre Pre-incubate at Assay Temperature Mix->Incubate_pre Start Initiate Reaction with ATP Incubate_pre->Start Incubate_react Incubate for a Defined Time Start->Incubate_react Stop Stop Reaction (e.g., with SDS or quench solution) Incubate_react->Stop Add_Reagent Add Malachite Green Reagent Stop->Add_Reagent Incubate_color Incubate for Color Development Add_Reagent->Incubate_color Measure Measure Absorbance at ~620 nm Incubate_color->Measure Calculate_Pi Calculate Pi Released Measure->Calculate_Pi Std_Curve->Calculate_Pi Determine_IC50 Determine IC50 Calculate_Pi->Determine_IC50

Workflow for Myosin ATPase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified myosin in an appropriate buffer.

    • Prepare the assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like imidazole (B134444) or MOPS at a specific pH).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the myosin modulator (e.g., Mavacamten or Blebbistatin) and a vehicle control (e.g., DMSO).

    • Prepare a series of phosphate standards of known concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, myosin solution, and the myosin modulator (or vehicle) to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding ATP to all wells simultaneously using a multichannel pipette.

    • Allow the reaction to proceed for a fixed amount of time (e.g., 10-30 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding a quenching solution (e.g., a solution containing SDS).

    • Add the Malachite Green reagent to all wells. This reagent forms a colored complex with the released inorganic phosphate.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 620 nm using a plate reader.

    • Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of phosphate released in each experimental well.

    • Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin).

    • Plot the ATPase activity as a function of the modulator concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Motility_Assay_Workflow cluster_chamber Flow Chamber Preparation cluster_protein Protein Immobilization & Blocking cluster_motility Motility Observation cluster_analysis_motility Data Analysis Coat Coat Coverslip (e.g., with nitrocellulose) Assemble Assemble Flow Chamber Coat->Assemble Add_Myosin Introduce Myosin Solution Assemble->Add_Myosin Incubate_Myosin Incubate to Allow Adsorption Add_Myosin->Incubate_Myosin Block Block Surface with BSA Incubate_Myosin->Block Add_Actin Introduce Fluorescent Actin Block->Add_Actin Incubate_Actin Allow Actin to Bind Add_Actin->Incubate_Actin Add_ATP_Modulator Introduce Assay Buffer with ATP and Modulator Incubate_Actin->Add_ATP_Modulator Record Record Filament Movement via Fluorescence Microscopy Add_ATP_Modulator->Record Track Track Filament Trajectories Record->Track Calculate_Velocity Calculate Filament Velocity Track->Calculate_Velocity Determine_IC50_motility Determine IC50 for Velocity Calculate_Velocity->Determine_IC50_motility

Workflow for In Vitro Motility Assay.

Protocol:

  • Flow Chamber Preparation:

    • Coat a glass coverslip with a thin layer of nitrocellulose.

    • Assemble a flow chamber by attaching the coverslip to a microscope slide with double-sided tape, creating a small channel.

  • Myosin Immobilization:

    • Introduce a solution of purified myosin into the flow chamber and incubate for a few minutes to allow the myosin to adsorb to the nitrocellulose surface.

    • Wash the chamber with a blocking solution (e.g., bovine serum albumin, BSA) to prevent non-specific binding of actin.

  • Actin Binding and Motility:

    • Introduce a solution of fluorescently labeled actin filaments into the chamber and incubate to allow them to bind to the myosin heads.

    • Wash the chamber to remove unbound actin filaments.

    • Initiate motility by introducing an assay buffer containing ATP and the desired concentration of the myosin modulator (or vehicle).

  • Data Acquisition and Analysis:

    • Place the slide on the stage of a fluorescence microscope equipped with a sensitive camera.

    • Record time-lapse videos of the moving actin filaments.

    • Use tracking software to analyze the videos and determine the velocity of individual filaments.

    • Plot the filament velocity as a function of the modulator concentration and fit the data to determine the IC50 for the inhibition of motility.

References

Comparative Analysis of Myosin Modulator 2 Cross-Reactivity with Other Myosins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Myosin modulator 2 with various myosin isoforms. The information is compiled from publicly available data and is intended to serve as a resource for researchers investigating the selectivity and potential off-target effects of this compound.

Data Presentation: Cross-Reactivity Profile of this compound

This compound, also identified as Compound B172, has been characterized as an inhibitor of myosin ATPase activity. The following table summarizes the available quantitative data on its inhibitory potency against different myosin isoforms.

Myosin Isoform SourceMyosin TypePotency (IC25)
Rabbit PsoasSkeletal Muscle Myosin2.013 µM
Porcine AtriaCardiac Muscle Myosin2.94 µM
Porcine VentricleCardiac Muscle Myosin20.93 µM

Note: The IC25 value represents the concentration of the modulator required to inhibit 25% of the myosin ATPase activity. Lower values indicate higher potency. The available data suggests a degree of selectivity, with the modulator being most potent against skeletal muscle myosin from rabbit psoas, followed by porcine atrial cardiac myosin, and showing the least potency against porcine ventricular cardiac myosin. Further comprehensive screening against a wider panel of myosin isoforms, including smooth and non-muscle myosins, is required for a complete cross-reactivity profile.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following are standard and widely accepted methodologies for determining the cross-reactivity of myosin modulators.

Myosin ATPase Activity Assay

This assay is fundamental for determining the inhibitory effect of a compound on the enzymatic activity of myosin.

Objective: To measure the rate of ATP hydrolysis by different myosin isoforms in the presence of varying concentrations of this compound to determine the IC25/IC50 values.

Materials:

  • Purified myosin isoforms (e.g., skeletal, cardiac, smooth muscle myosin)

  • This compound (Compound B172)

  • Actin (for actin-activated ATPase assays)

  • Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Phosphate (B84403) detection reagent (e.g., Malachite Green or a coupled enzymatic assay system)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of myosin isoforms, this compound, and ATP in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the desired myosin isoform, and a range of concentrations of this compound. Include a control group with no modulator. For actin-activated assays, include a fixed concentration of F-actin.

  • Initiation of Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent. The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of the modulator. Plot the percentage of inhibition against the modulator concentration and fit the data to a dose-response curve to determine the IC25 or IC50 value.

Experimental Workflow for Cross-Reactivity Analysis

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a myosin modulator.

G cluster_0 Compound Preparation cluster_1 Myosin Isoform Panel cluster_2 Experimental Assay cluster_3 Data Analysis A This compound (Compound B172) Stock Solution C Myosin ATPase Assay (Varying Modulator Concentrations) A->C B1 Skeletal Myosin (e.g., Rabbit Psoas) B1->C B2 Cardiac Myosin (e.g., Porcine Atria, Ventricle) B2->C B3 Smooth Muscle Myosin (e.g., Chicken Gizzard) B3->C B4 Non-muscle Myosin (e.g., Human Myosin IIa) B4->C D Determine IC25 / IC50 Values C->D E Compare Potency Across Isoforms D->E

Workflow for Myosin Modulator Cross-Reactivity Analysis.

Signaling Pathway Context

Myosin activity is intricately regulated by various signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, the following diagram illustrates a generalized signaling pathway for the regulation of muscle contraction, which is the ultimate downstream effect of myosin function.

G cluster_0 Upstream Signaling cluster_1 Myosin Regulation cluster_2 This compound Interaction cluster_3 Downstream Effect A Neurotransmitter / Hormone B G-Protein Coupled Receptor (GPCR) A->B binds C Phospholipase C (PLC) B->C activates D IP3 & DAG C->D produces E Ca2+ Release from SR D->E triggers F Ca2+ / Calmodulin Complex E->F activates G Myosin Light Chain Kinase (MLCK) F->G activates H Myosin Light Chain (MLC) G->H phosphorylates I Phosphorylated MLC (Active) H->I L Actin-Myosin Interaction (Cross-bridge Cycling) I->L enables J This compound (Compound B172) K Myosin ATPase Head J->K inhibits K->L M Muscle Contraction L->M results in

Generalized Signaling Pathway of Myosin Regulation and Muscle Contraction.

Comparative Guide to Allosteric Mechanisms of Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric mechanisms of Myosin Modulator 2 and other key myosin modulators, offering insights into their performance supported by experimental data. The information presented is intended to aid researchers and drug development professionals in understanding the nuanced differences between these compounds and their therapeutic potential.

Introduction to Myosin Modulation

Myosin, a molecular motor protein, is fundamental to muscle contraction. Its function is powered by the hydrolysis of ATP, a process that drives the cyclic interaction between myosin and actin filaments. Allosteric modulation of myosin activity presents a promising therapeutic strategy for a range of cardiovascular diseases, including hypertrophic cardiomyopathy (HCM) and heart failure. Myosin modulators can be broadly categorized as inhibitors or activators, each targeting different stages of the myosin ATPase cycle to either decrease or enhance muscle contractility.

This guide focuses on confirming the allosteric mechanism of this compound (also known as Compound B172) by comparing it with well-characterized myosin modulators: the inhibitors mavacamten (B608862) and aficamten (B8198243), and the activator omecamtiv mecarbil.

Comparative Analysis of Myosin Modulators

The following sections detail the allosteric mechanisms, binding sites, and key experimental data for each modulator.

This compound (Compound B172)

This compound is an inhibitor of myosin ATPase.[1] While its precise allosteric mechanism and binding site are not yet fully elucidated in publicly available literature, its inhibitory activity has been quantified across different muscle tissues.

Mavacamten

Mavacamten is a first-in-class selective allosteric inhibitor of cardiac myosin.[2][3] It is approved for the treatment of obstructive hypertrophic cardiomyopathy.[2]

Allosteric Mechanism: Mavacamten reduces myocardial contractility by stabilizing the "super-relaxed" (SRX) or "off" state of the myosin head.[2][3] In this conformation, the myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[2] This leads to a decrease in the number of actin-myosin cross-bridges formed, thereby reducing the force of contraction.[2] Mavacamten has been shown to be a reversible inhibitor.[2]

Aficamten

Aficamten is another novel, selective, allosteric inhibitor of cardiac myosin developed for the treatment of hypertrophic cardiomyopathy.

Allosteric Mechanism: While also an inhibitor, aficamten binds to a distinct allosteric site on the cardiac myosin heavy chain compared to mavacamten. Its primary mechanism of action is to slow the rate of phosphate (B84403) release from the myosin active site. This prolongs the weakly-bound state of myosin to actin and reduces the transition to the strongly-bound, force-producing state, ultimately leading to a decrease in contractility.[4]

Omecamtiv Mecarbil

Omecamtiv mecarbil is a selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction.

Allosteric Mechanism: Omecamtiv mecarbil binds to an allosteric site on the myosin catalytic domain. This binding stabilizes the myosin head in a "primed" or pre-powerstroke state. By doing so, it increases the number of myosin heads that are ready to bind to actin and undergo a power stroke, thereby enhancing the force and duration of cardiac muscle contraction without significantly altering intracellular calcium concentrations.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the discussed myosin modulators.

ModulatorTarget Myosin Isoform(s)IC50/EC50/IC25Key Experimental FindingReference(s)
This compound Rabbit psoas, porcine atria, porcine ventricleIC25: 2.013 µM, 2.94 µM, 20.93 µM, respectivelyInhibits myosin ATPase activity.[1]
Mavacamten β-cardiac myosinIC50: ~0.3 µM (human β-cardiac myosin S1 ATPase)Stabilizes the super-relaxed state of myosin.[2]
Aficamten Cardiac myosinIC50: ~0.6 µM (human β-cardiac HMM ATPase)Slows the rate of phosphate release from myosin.[4]
Omecamtiv Mecarbil Cardiac myosinEC50: ~0.5 µM (canine cardiac myofibril ATPase)Increases the rate of transition to the force-producing state.[5]

Signaling Pathways and Experimental Workflows

Myosin ATPase Cycle and Modulation

The following diagram illustrates the key steps in the myosin-actin ATPase cycle and the points of intervention for inhibitory and activating modulators.

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_inhibitors Inhibitory Modulation cluster_activators Activating Modulation M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding SRX Super-Relaxed State (Inhibited) M_ADP_Pi->SRX Equilibrium AM_ADP Actin-Myosin-ADP (Strongly bound) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) Inhibitor Myosin Inhibitors (e.g., Mavacamten, Aficamten, This compound) Inhibitor->M_ADP_Pi Stabilize SRX state (Mavacamten) Inhibitor->AM_ADP_Pi Slow Pi Release (Aficamten) Activator Myosin Activators (e.g., Omecamtiv Mecarbil) Activator->M_ADP_Pi Stabilize Primed State

Caption: Allosteric modulation of the myosin ATPase cycle.

Experimental Workflow for Characterizing Myosin Modulators

This diagram outlines a typical experimental workflow for characterizing the allosteric mechanism of a novel myosin modulator.

Experimental_Workflow Start Novel Myosin Modulator ATPase_Assay Myosin ATPase Assay (Basal and Actin-Activated) Start->ATPase_Assay Motility_Assay In Vitro Motility Assay ATPase_Assay->Motility_Assay Kinetic_Analysis Transient Kinetics (Stopped-flow) Motility_Assay->Kinetic_Analysis Structural_Studies Structural Biology (Cryo-EM / X-ray Crystallography) Data_Analysis Data Analysis and Mechanism Elucidation Structural_Studies->Data_Analysis Kinetic_Analysis->Structural_Studies End Confirmed Allosteric Mechanism Data_Analysis->End

Caption: Workflow for myosin modulator characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Myosin ATPase Activity Assay

Objective: To determine the effect of a modulator on the rate of ATP hydrolysis by myosin.

Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP produced over time. This can be done using various methods, including colorimetric assays (e.g., Malachite Green), fluorescence-based assays, or enzyme-coupled assays.

General Protocol (Malachite Green Assay):

  • Preparation of Reagents:

    • Myosin solution (e.g., purified cardiac myosin heavy meromyosin) in a suitable buffer (e.g., 25 mM Imidazole pH 7.5, 4 mM MgCl2, 1 mM DTT).

    • Actin solution (for actin-activated ATPase).

    • ATP solution.

    • Modulator stock solution dissolved in an appropriate solvent (e.g., DMSO).

    • Malachite Green reagent.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, myosin, and actin (if applicable).

    • Add varying concentrations of the modulator or vehicle control.

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

  • Initiation of Reaction:

    • Start the reaction by adding ATP to each well.

  • Termination and Detection:

    • At specific time points, stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • Calculate the rate of Pi release from a standard curve.

    • Plot the ATPase activity against the modulator concentration to determine the IC50 or EC50 value.

In Vitro Motility Assay

Objective: To visualize and quantify the effect of a modulator on the sliding velocity of actin filaments over a myosin-coated surface.

Principle: Fluorescently labeled actin filaments are observed moving over a surface coated with myosin molecules. The velocity of this movement is a measure of myosin's motor activity.

General Protocol:

  • Preparation of Flow Cell:

    • Coat a glass coverslip with a nitrocellulose solution.

    • Assemble a flow cell using the coverslip and a microscope slide.

  • Myosin Immobilization:

    • Introduce a solution of myosin (e.g., HMM) into the flow cell and allow it to adsorb to the surface.

    • Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Actin Filament Visualization:

    • Introduce a solution of fluorescently labeled actin filaments (e.g., with rhodamine-phalloidin) into the flow cell.

  • Initiation of Motility:

    • Introduce a motility buffer containing ATP and the desired concentration of the modulator.

  • Data Acquisition and Analysis:

    • Observe the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

    • Record videos of the filament movement.

    • Analyze the videos using tracking software to determine the average sliding velocity.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of myosin in complex with a modulator.

Principle: A purified solution of the myosin-modulator complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and computationally processed to reconstruct a 3D model of the complex.

General Protocol:

  • Sample Preparation:

    • Purify the myosin fragment (e.g., S1 or HMM).

    • Incubate the myosin with a saturating concentration of the modulator and a nucleotide analog (e.g., ADP-vanadate) to trap it in a specific conformational state.

  • Grid Preparation:

    • Apply a small volume of the sample to an EM grid.

    • Blot the excess liquid and plunge-freeze the grid in liquid ethane.

  • Data Collection:

    • Image the frozen-hydrated particles in a cryo-transmission electron microscope.

    • Collect a large dataset of images at different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images, classify them into different views, and align them.

    • Reconstruct a 3D density map of the myosin-modulator complex.

  • Model Building and Refinement:

    • Build an atomic model into the cryo-EM density map.

    • Refine the model to obtain a high-resolution structure.

Conclusion

The allosteric modulation of myosin presents a powerful approach for the development of targeted therapies for heart disease. While the mechanisms of well-studied modulators like mavacamten, aficamten, and omecamtiv mecarbil are becoming increasingly clear through a combination of biochemical, biophysical, and structural studies, further investigation is required to fully elucidate the allosteric mechanism of this compound. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for understanding its therapeutic potential and for the rational design of next-generation myosin modulators.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Myosin Modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Myosin modulator 2 (Compound B172), a modulator of myosin ATPase activity, ensuring proper handling and disposal is paramount for laboratory safety and environmental protection. This document provides a comprehensive overview of the necessary procedures based on available safety data.

Chemical Identifier:

Compound NameCAS Number
This compound3034189-87-9

Disposal Procedures

While specific hazard classifications for this compound are largely unavailable, prudent laboratory practice dictates treating it as a potentially hazardous chemical. All disposal methods must comply with local, state, and federal regulations.

Recommended Disposal Protocol:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a dedicated, clearly labeled, and sealed waste container.

    • The container should be suitable for chemical waste and stored in a designated, well-ventilated area away from incompatible materials.

  • Disposal:

    • Engage a licensed professional waste disposal service to handle the chemical waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • Discharge into the environment must be strictly avoided[1].

Spill and Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken to mitigate exposure and contamination:

  • Personnel Safety:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Avoid breathing vapors, mist, or gas[1].

    • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.

    • Remove all sources of ignition.

    • Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal[1].

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols[1].

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Experimental Workflow: Disposal of this compound

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal Identify Waste Identify this compound Waste (unused product, contaminated labware) Select Container Select Appropriate Chemical Waste Container Identify Waste->Select Container Label Container Label Container Clearly 'this compound Waste' Select Container->Label Container Collect Waste Collect Waste in Labeled Container Label Container->Collect Waste Seal Container Securely Seal Container Collect Waste->Seal Container Store Safely Store in Designated, Ventilated Area Seal Container->Store Safely Contact Vendor Contact Licensed Waste Disposal Vendor Store Safely->Contact Vendor Provide SDS Provide Safety Data Sheet (SDS) to Vendor Contact Vendor->Provide SDS Schedule Pickup Arrange for Waste Pickup Provide SDS->Schedule Pickup

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.